Product packaging for 2-Chloro-5-methylpyridine-3,4-diamine(Cat. No.:CAS No. 18232-91-2)

2-Chloro-5-methylpyridine-3,4-diamine

Cat. No.: B107901
CAS No.: 18232-91-2
M. Wt: 157.6 g/mol
InChI Key: BLARZXAWOHCFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-5-methylpyridine-3,4-diamine is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the discovery of novel therapeutic agents. Its defined stereochemistry and functional group arrangement make it a valuable scaffold for constructing complex heterocyclic compounds. Current research identifies this diamine as a key precursor in the synthesis of pyrimidineamine-based inhibitors. This chemotype has been investigated as a potent and selective inhibitor of Trypanosoma brucei S-adenosylmethionine decarboxylase (AdoMetDC), a promising target for the treatment of Human African Trypanosomiasis (HAT, or sleeping sickness) . Compounds derived from this intermediate have demonstrated excellent selectivity for the parasite enzyme over the human homolog and show promising predicted blood-brain barrier penetration, a critical requirement for treating the late-stage neurological form of the disease . As such, this compound provides researchers with a critical building block for developing new anti-parasitic agents and exploring new chemical spaces in drug discovery campaigns. This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClN3 B107901 2-Chloro-5-methylpyridine-3,4-diamine CAS No. 18232-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-2-10-6(7)5(9)4(3)8/h2H,9H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLARZXAWOHCFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466443
Record name 2-Chloro-5-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18232-91-2
Record name 2-Chloro-5-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-5-methylpyridine-3,4-diamine (CAS 18232-91-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-Chloro-5-methylpyridine-3,4-diamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, potential applications, and safety considerations.

Core Physicochemical Properties

PropertyThis compound2-chloro-5-methylpyridin-4-amine (for comparison)
CAS Number 18232-91-279055-62-2
Molecular Formula C₆H₈ClN₃[1]C₆H₇ClN₂
Molecular Weight 157.6 g/mol [1]142.59 g/mol
Melting Point Data not available115 °C
Boiling Point Data not available310.1±37.0 °C (Predicted)
Solubility Data not availableData not available
Purity Typically offered at ≥95% by commercial suppliers[1]-

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly accessible literature. However, a plausible synthetic route can be inferred from the synthesis of the isomeric compound, 2-chloro-5-methylpyridin-4-amine, and general methods for the preparation of substituted diaminopyridines.

A likely precursor for the synthesis is a nitrated pyridine derivative. The general strategy involves the reduction of a nitro group to an amine. For instance, the synthesis of 3,4-diaminopyridine has been achieved through the hydrogenation of 3-nitro-4-aminopyridine using a palladium on carbon (Pd/C) catalyst.

Proposed Synthetic Pathway:

A potential synthetic pathway for this compound could involve the following conceptual steps:

Synthetic Pathway Start 2-Chloro-5-methyl-3-nitropyridin-4-amine Intermediate Reduction Start->Intermediate e.g., H₂, Pd/C Product This compound Intermediate->Product

Conceptual synthetic pathway for this compound.

Experimental Protocol for a Related Isomer (2-chloro-5-methylpyridin-4-amine):

A detailed experimental protocol for the synthesis of the related compound 2-chloro-5-methylpyridin-4-amine involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.

  • Reaction Setup: A glass pressure reactor with a stirrer is charged with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium under an argon atmosphere.

  • Catalyst and Solvent: A hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon) and ethanol are added.

  • Hydrogenation: The reactor is sealed, inertized with argon, and then subjected to a hydrogen overpressure (e.g., 3 bar) at a controlled temperature (e.g., 30°C) for an extended period (e.g., 20 hours).

  • Work-up and Purification: After the reaction, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to yield the product. Purification can be further achieved by recrystallization or column chromatography.

Spectroscopic Data

  • ¹H NMR of 2-chloro-5-methylpyridine: Signals are expected for the methyl protons and the aromatic protons on the pyridine ring.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amino groups, C-N stretching, and C-Cl stretching would be anticipated.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be a key feature.

Applications in Drug Development

While specific applications of this compound in drug development are not widely documented, the diaminopyridine scaffold is a well-recognized pharmacophore in medicinal chemistry. Diaminopyrimidines, a related class of compounds, have a history as antimicrobial agents, acting as dihydrofolate reductase (DHFR) inhibitors.

The structural features of this compound, including the presence of two amino groups and a substituted pyridine ring, make it an attractive building block for the synthesis of more complex molecules with potential biological activity. These may include kinase inhibitors, for which substituted diaminopyrimidines have shown promise, and other therapeutic agents. The chloro and methyl substituents offer sites for further chemical modification to explore structure-activity relationships (SAR).

Potential Workflow in Drug Discovery:

The following diagram illustrates a general workflow where a compound like this compound could be utilized in a drug discovery program.

Drug Discovery Workflow A This compound (Starting Material) B Library Synthesis (Chemical Modification) A->B C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the physicochemical properties, experimental protocols, and biological activity of 2-Chloro-5-methylpyridine-3,4-diamine is limited. This guide summarizes the currently accessible data.

Core Physicochemical Properties

This compound, with the CAS number 18232-91-2, is a pyridine derivative.[1] While extensive experimental data is not available in the public domain, the following properties have been identified.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₆H₈ClN₃[1]
Molecular Weight 157.6 g/mol [1]
CAS Number 18232-91-2[1]
Purity 95% - 97%[1][2]
InChI Key BLARZXAWOHCFBD-UHFFFAOYSA-N[1]
Smiles NC1=C(N)C(C)=CN=C1Cl[2]
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C[2]
Hazard Information H302 (Harmful if swallowed)[2]

Experimental Protocols

A comprehensive search of publicly available scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis of this compound.

For illustrative purposes, a synthetic route for a related isomer, 2-chloro-5-methylpyridin-4-amine, involves the reaction of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[3][4] However, it is crucial to note that this protocol is not for the synthesis of this compound and is provided here only to highlight the type of information that is currently unavailable for the requested compound.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible at this time.

Some studies have investigated the biological activities of other chloro- and diamino-substituted heterocyclic compounds, such as quinazoline derivatives, which have shown potential as antimalarial, antineoplastic, and antibacterial agents.[5] Additionally, derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine have been synthesized and screened for antimicrobial activity.[6][7] These examples from related chemical classes suggest the potential for biological activity in novel substituted pyridines, but specific data for this compound is absent.

Logical Workflow for Compound Analysis

In the absence of specific experimental data, a general logical workflow for the characterization of a novel chemical entity like this compound is presented below. This workflow outlines the typical steps researchers would take.

G General Workflow for Novel Compound Characterization cluster_0 Synthesis & Purification cluster_1 Structural & Physicochemical Characterization cluster_2 Biological Screening cluster_3 Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Physicochemical_Properties Determination of Physicochemical Properties (Melting Point, Boiling Point, Solubility, pKa, logP) Structural_Elucidation->Physicochemical_Properties In_Vitro_Assays In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Viability) Physicochemical_Properties->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (if promising in vitro results) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis In_Vivo_Studies->Data_Analysis Reporting Reporting & Publication Data_Analysis->Reporting

Caption: General workflow for novel compound characterization.

References

2-Chloro-5-methylpyridine-3,4-diamine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyridine-3,4-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a chlorinated pyridine ring with adjacent amine functionalities, makes it a versatile building block for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its molecular structure, formula, and key chemical data. Due to the limited availability of published experimental data for this specific compound, a plausible synthetic protocol is proposed based on established chemical transformations of analogous pyridine derivatives.

Molecular Structure and Formula

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 5-position, and two amino groups at the 3 and 4-positions.

Molecular Formula: C₆H₈ClN₃[1]

Molecular Weight: 157.6 g/mol [1]

CAS Number: 18232-91-2

Structural Representation

start Start: 2-Chloro-3-amino-4-nitro-5-methylpyridine step1 Reaction Setup: - Add Fe powder and NH4Cl solution - Create inert atmosphere start->step1 step2 Reflux: - Heat to 80-90 °C - Monitor by TLC step1->step2 step3 Workup: - Cool and filter - Remove ethanol step2->step3 step4 Extraction: - Extract with Ethyl Acetate - Wash with NaHCO3 and Brine step3->step4 step5 Purification: - Dry over MgSO4 - Concentrate and purify step4->step5 end End Product: This compound step5->end

References

Synthesis of 2-Chloro-5-methylpyridine-3,4-diamine from 3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overall Synthetic Pathway

The proposed synthetic route from 3-methylpyridine to 2-Chloro-5-methylpyridine-3,4-diamine is depicted below. This pathway is designed to strategically introduce the required functional groups in a controlled manner.

Synthetic_Pathway 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine-1-oxide 3-Methylpyridine-1-oxide 3-Methylpyridine->3-Methylpyridine-1-oxide Oxidation 2-Chloro-5-methylpyridine-1-oxide 2-Chloro-5-methylpyridine-1-oxide 3-Methylpyridine-1-oxide->2-Chloro-5-methylpyridine-1-oxide Chlorination 2-Chloro-5-methyl-4-nitropyridine-1-oxide 2-Chloro-5-methyl-4-nitropyridine-1-oxide 2-Chloro-5-methylpyridine-1-oxide->2-Chloro-5-methyl-4-nitropyridine-1-oxide Nitration 2-Chloro-5-methyl-3,4-dinitropyridine-1-oxide 2-Chloro-5-methyl-3,4-dinitropyridine-1-oxide 2-Chloro-5-methyl-4-nitropyridine-1-oxide->2-Chloro-5-methyl-3,4-dinitropyridine-1-oxide Nitration (Proposed) This compound This compound 2-Chloro-5-methyl-3,4-dinitropyridine-1-oxide->this compound Reduction

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data is summarized in the subsequent tables for ease of comparison.

Step 1: Oxidation of 3-Methylpyridine to 3-Methylpyridine-1-oxide

The initial step involves the N-oxidation of 3-methylpyridine. A well-established method utilizes hydrogen peroxide in glacial acetic acid.[1]

Protocol: To a mixture of 600–610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine, 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide is added with shaking. The mixture is then heated in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C. Following the reaction, excess acetic acid and water are removed under reduced pressure. The residue is diluted with 200 mL of water and concentrated again. The final product is purified by vacuum distillation.

Step 2: Chlorination of 3-Methylpyridine-1-oxide to 2-Chloro-5-methylpyridine-1-oxide

The introduction of the chlorine atom at the 2-position is achieved through chlorination of the N-oxide. Phosphorus oxychloride is a common reagent for this transformation.[2]

Protocol: In a 2-L flask, 38.2 g (0.35 mol) of 3-methylpyridine-N-oxide is dissolved in 560 mL of dichloromethane (CH2Cl2) and cooled to 0-5°C. A solution of 107.4 g (0.7 mol) of phosphorus oxychloride (POCl3) in 70 mL of CH2Cl2 and a solution of 169.0 g (0.7 mol) of diisooctylamine in 70 mL of CH2Cl2 are added concurrently over a 3-hour period while maintaining the temperature at 0-5°C. The mixture is stirred for an additional 2 hours at this temperature. Subsequently, 105.2 g of water is slowly added, ensuring the temperature does not exceed 20°C. The product can be recovered by steam distillation.

Step 3: Nitration of 2-Chloro-5-methylpyridine-1-oxide to 2-Chloro-5-methyl-4-nitropyridine-1-oxide

The first nitration selectively introduces a nitro group at the 4-position of the pyridine ring.[3]

Protocol: To a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid, 56.4 g of 2-chloro-5-methylpyridine-1-oxide is added slowly. The reaction mixture is heated to 100°C and stirred for 2 hours. After cooling to room temperature, the mixture is poured into ice water. The pH is adjusted to 2-3 with a sodium carbonate solution, leading to the precipitation of a yellow solid. The solid is collected by filtration and washed with ice water. The combined filtrates are extracted with hot chloroform. The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Step 4 (Proposed): Nitration of 2-Chloro-5-methyl-4-nitropyridine-1-oxide to 2-Chloro-5-methyl-3,4-dinitropyridine-1-oxide

This step is a proposed transformation, as a specific literature protocol for the dinitration of this substrate is not available. The introduction of a second nitro group at the 3-position would likely require strong nitrating conditions due to the deactivating effect of the existing nitro group and chlorine atom.

Proposed Conditions: The reaction would likely involve the use of a stronger nitrating agent, such as a mixture of fuming nitric acid and fuming sulfuric acid (oleum), at an elevated temperature. Careful control of the reaction temperature and time would be crucial to achieve the desired dinitration while minimizing side reactions. The electron-withdrawing nature of the nitro group at the 4-position and the chloro group at the 2-position would direct the second nitration to the less deactivated 3-position.

Step 5: Reduction of 2-Chloro-5-methyl-3,4-dinitropyridine-1-oxide to this compound

The final step involves the simultaneous reduction of both nitro groups and the N-oxide functionality to yield the target diamine. A plausible method is catalytic hydrogenation, based on a similar reduction of a related compound.

Proposed Protocol (adapted): The dinitro compound would be dissolved in a suitable solvent, such as ethanol. A catalytic amount of a hydrogenation catalyst, for example, a platinum-based catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon), would be added. The reaction would be carried out under a hydrogen atmosphere (e.g., 3 bar) at a controlled temperature (e.g., 30°C) until the reaction is complete. After the reaction, the catalyst would be removed by filtration, and the solvent evaporated under reduced pressure to yield the crude product, which could then be further purified.

Quantitative Data Summary

The following tables summarize the quantitative data for the established and proposed reaction steps.

Table 1: Reactants and Stoichiometry

StepStarting MaterialReagent(s)Molar Ratio (Starting Material:Reagent)
13-Methylpyridine30% Hydrogen Peroxide, Glacial Acetic Acid1 : 1.28
23-Methylpyridine-1-oxidePhosphorus Oxychloride, Diisooctylamine1 : 2 : 2
32-Chloro-5-methylpyridine-1-oxideConc. Nitric Acid, Conc. Sulfuric Acid1 : (Excess)
42-Chloro-5-methyl-4-nitropyridine-1-oxideFuming Nitric Acid, Fuming Sulfuric Acid(To be optimized)
52-Chloro-5-methyl-3,4-dinitropyridine-1-oxideHydrogen Gas, Catalyst (e.g., Pt/Mo on Carbon)1 : (Excess) : (Catalytic)

Table 2: Reaction Conditions and Yields

StepSolventTemperature (°C)Time (h)Reported Yield (%)
1Glacial Acetic Acid70 ± 52473 - 77[1]
2Dichloromethane0 - 55Not explicitly stated for N-oxide intermediate
3-100280[3]
4-(To be optimized)(To be optimized)(To be determined)
5Ethanol3020(Expected to be high)

Experimental Workflow Diagram

The logical flow of the experimental process is illustrated in the diagram below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Purification Start Start Oxidation Oxidation Start->Oxidation 3-Methylpyridine Chlorination Chlorination Oxidation->Chlorination 3-Methylpyridine-1-oxide Nitration_1 First Nitration Chlorination->Nitration_1 2-Chloro-5-methylpyridine-1-oxide Nitration_2 Second Nitration (Proposed) Nitration_1->Nitration_2 2-Chloro-5-methyl-4-nitropyridine-1-oxide Reduction Reduction Nitration_2->Reduction 2-Chloro-5-methyl-3,4-dinitropyridine-1-oxide End End Reduction->End This compound Purification Purification Reduction->Purification Characterization Characterization Purification->Characterization

Caption: A logical workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthetic route to this compound from 3-methylpyridine. While most steps are supported by established literature, the crucial second nitration step requires further experimental validation to determine the optimal reaction conditions and yield. The successful development of this synthesis would provide valuable access to a novel substituted pyridine diamine for potential applications in drug discovery and development. Researchers are encouraged to use the provided protocols as a foundation for the practical execution and optimization of this synthetic pathway.

References

Spectroscopic Analysis of 2-Chloro-5-methylpyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Therefore, this document presents the available spectroscopic data for a closely related analogue, 2-Chloro-5-methylpyridin-4-amine , to provide a relevant point of reference. Researchers should exercise caution and note that the presence of an additional amino group at the 3-position in the target compound will influence the spectral characteristics.

Spectroscopic Data Summary for 2-Chloro-5-methylpyridin-4-amine

The following tables summarize the available quantitative data for 2-Chloro-5-methylpyridin-4-amine.

Table 1: ¹H NMR Data of 2-Chloro-5-methylpyridin-4-amine
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.68s1HAr-H
6.50s1HAr-H
6.16br s2H-NH₂
1.96s3H-CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[1]

Table 2: Mass Spectrometry Data of 2-Chloro-5-methylpyridin-4-amine
m/zIon
143[M+H]⁺

Ionization Method: Electrospray (EIpos)[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not fully available. However, a general methodology can be outlined.

General Protocol for ¹H NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as DMSO-d₆. The spectrum would be acquired on a 300 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.

General Protocol for Mass Spectrometry

Mass spectral data would be obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The sample would be introduced, and the mass-to-charge ratio (m/z) of the resulting ions would be recorded.[1]

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification of Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Data_Reporting Data Reporting & Publication Structure_Elucidation->Data_Reporting

Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data provided in this document is for the related compound 2-Chloro-5-methylpyridin-4-amine and not for 2-Chloro-5-methylpyridine-3,4-diamine. This information is intended for reference purposes only. The spectral data for the requested compound will differ due to the presence of the additional amine group.

References

Navigating the Solubility Landscape of 2-Chloro-5-methylpyridine-3,4-diamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility of 2-Chloro-5-methylpyridine-3,4-diamine, a key heterocyclic intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, providing a central resource for understanding and determining the solubility of this compound in various organic solvents.

Executive Summary

An exhaustive review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide bridges this knowledge gap by providing a detailed, generalized experimental protocol for determining the solubility of this compound. Furthermore, it offers a qualitative assessment of its expected solubility based on its molecular structure and comparison with analogous compounds.

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, understanding its behavior in different solvents is paramount for process optimization, reaction kinetics, and purification strategies.

Solubility Profile of this compound: Current State of Knowledge

Qualitative Assessment:

Based on the molecular structure of this compound, which features a pyridine ring substituted with two amino groups, a chloro group, and a methyl group, some general solubility trends can be anticipated. The presence of the two amine groups suggests the potential for hydrogen bonding, which would favor solubility in polar protic and aprotic solvents.

For comparison, the related compound Pyridine-3,4-diamine is known to be highly soluble in polar solvents like water and has some solubility in alcohols such as ethanol and methanol. It is therefore reasonable to hypothesize that this compound will exhibit solubility in polar organic solvents, including but not limited to:

  • Alcohols (e.g., methanol, ethanol, isopropanol)

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile

The presence of the non-polar methyl group and the chloro substituent may impart some solubility in less polar solvents like dichloromethane and chloroform, although likely to a lesser extent than in highly polar solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To empower researchers to generate the necessary solubility data, this section provides a detailed protocol for the widely accepted shake-flask method. This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial or flask. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the suspension at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted solution using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Data Presentation:

All quantitative data should be summarized in a structured table for easy comparison.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
[Solvent 1][Temp 1][Value][Value]
[Solvent 2][Temp 2][Value][Value]
............

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid (this compound) start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate Seal centrifuge Centrifuge agitate->centrifuge Equilibrated mixture filter Filter supernatant centrifuge->filter Clear supernatant dilute Dilute sample filter->dilute analyze Quantitative Analysis (e.g., HPLC) dilute->analyze end End (Solubility Value) analyze->end

Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the literature, this guide provides the necessary tools for researchers to generate this crucial information. The detailed experimental protocol for the shake-flask method, combined with a qualitative understanding of its expected solubility, will aid in the effective use of this important chemical intermediate in research and development endeavors. The generation and dissemination of such data are highly encouraged to enrich the collective knowledge base of the scientific community.

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-5-methylpyridine-3,4-diamine. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes.

Overview and Physicochemical Properties

This compound is a substituted pyridine derivative. While specific data on this compound is limited, its structural features—a chlorinated pyridine ring with two adjacent amino groups—suggest potential sensitivities to oxidation, light, and elevated temperatures. Understanding these properties is crucial for maintaining its chemical purity and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈ClN₃CymitQuimica[1]
Molecular Weight157.6 g/mol CymitQuimica[1]
PurityTypically ≥95%CymitQuimica[1]
InChI KeyBLARZXAWOHCFBD-UHFFFAOYSA-NCymitQuimica[1]

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation. Based on supplier recommendations and the general chemical nature of substituted pyridines, the following conditions are advised.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°C Refrigeration minimizes the rate of potential degradation reactions.
Atmosphere Inert (e.g., Argon, Nitrogen) The diamine functionality is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Keep in a dark place Pyridine derivatives can be light-sensitive. Protection from light prevents photochemical degradation.
Container Tightly sealed, opaque containerPrevents exposure to air, moisture, and light.
Handling Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.Diamine compounds can be irritants and potentially toxic.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, insights can be drawn from related compounds, such as 3,4-diaminopyridine. The primary modes of degradation are likely to be oxidation and potentially hydrolysis under certain conditions.

A study on 3,4-diaminopyridine revealed that it is susceptible to oxidative stress, leading to the formation of degradation products like 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide. It was also noted that the salt form of 3,4-diaminopyridine exhibited greater stability against oxidation compared to the free base. This suggests that the amino groups on the pyridine ring are primary sites for oxidative attack.

dot

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to harsh conditions to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

General Workflow for Forced Degradation Studies

dot

ForcedDegradationWorkflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Quench Reaction (if necessary) stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze characterize Characterize Degradation Products (LC-MS, NMR) analyze->characterize end Establish Degradation Profile and Pathways characterize->end

Caption: General Workflow for Forced Degradation Studies.

Detailed Methodologies

The following are proposed protocols based on standard pharmaceutical industry practices and methodologies for similar compounds.

Table 3: Protocols for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis 1. Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).2. Add 0.1 N HCl to the solution.3. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours).4. Cool the solution and neutralize with an equivalent amount of 0.1 N NaOH.5. Dilute to a known concentration and analyze by HPLC.
Base Hydrolysis 1. Dissolve the compound in a suitable solvent.2. Add 0.1 N NaOH to the solution.3. Heat at 60°C for a specified time.4. Cool the solution and neutralize with an equivalent amount of 0.1 N HCl.5. Dilute and analyze by HPLC.
Oxidative Degradation 1. Dissolve the compound in a suitable solvent.2. Add 3% H₂O₂ to the solution.3. Keep the solution at room temperature for a specified time, protected from light.4. Analyze samples at various time points by HPLC.
Thermal Degradation 1. Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C).2. Withdraw samples at different time intervals.3. Dissolve the samples in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
Photostability 1. Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2]2. A control sample should be kept in the dark under the same temperature conditions.3. Analyze both samples by HPLC.
Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method would be suitable for monitoring the stability of this compound and separating it from its potential degradation products.

Table 4: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile(Gradient elution may be required)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Column Temperature 30°C
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness to be considered a reliable stability-indicating method.

Summary of Stability Data (Hypothetical)

While no specific quantitative stability data for this compound is publicly available, the following table illustrates how such data would be presented upon completion of the aforementioned studies. This serves as a template for researchers to populate with their own experimental findings.

Table 5: Illustrative Stability Data for this compound

Stress ConditionDuration% Degradation (Hypothetical)Major Degradants (Hypothetical)
0.1 N HCl at 60°C24 hours5-10%To be determined
0.1 N NaOH at 60°C24 hours10-15%To be determined
3% H₂O₂ at RT24 hours15-25%N-oxide, Nitro-pyridine derivatives
Solid state at 80°C7 days< 5%To be determined
Photostability (ICH Q1B)-5-10%To be determined

Conclusion

The stability of this compound is critical for its effective use in research and drug development. Adherence to recommended storage conditions—refrigeration at 2-8°C under an inert atmosphere and protected from light —is essential to minimize degradation. The primary degradation pathway is anticipated to be oxidation of the diamine groups.

For comprehensive understanding and quality control, it is strongly recommended that researchers perform forced degradation studies as outlined in this guide. The development and validation of a stability-indicating analytical method are crucial for accurately assessing the purity and shelf-life of this compound. The protocols and data presentation formats provided here offer a robust framework for undertaking such stability assessments.

References

A Technical Guide to 2-Chloro-5-methylpyridine-3,4-diamine for Chemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and potential applications of the heterocyclic building block, 2-Chloro-5-methylpyridine-3,4-diamine. This compound, with CAS number 1349798-27-7, is a valuable starting material in medicinal chemistry, particularly for the synthesis of imidazo[4,5-b]pyridine derivatives, a scaffold of significant interest in the development of kinase inhibitors.

Commercial Availability

A variety of chemical suppliers offer this compound in research and bulk quantities. The purity and available pack sizes vary by supplier, and it is recommended to request a certificate of analysis for specific batch information. Below is a summary of offerings from several commercial vendors.

SupplierPurityAvailable QuantitiesAdditional Information
Ambeed >97%gram scale-
BLDpharm ≥97%gram scale-
CymitQuimica ≥95%250mg, 1g, 5g, 10g-
Fluorochem ≥95%gram scale-
Hölzel Biotech 97%100mg, 250mg, 1g, 5g-
Sigma-Aldrich Not SpecifiedInquire-

Application in the Synthesis of Kinase Inhibitors

While direct literature on the biological activity or signaling pathway modulation of this compound is limited, its primary utility lies in its role as a precursor for more complex, biologically active molecules. A key application is in the synthesis of substituted imidazo[4,5-b]pyridines, which are recognized pharmacophores in a range of kinase inhibitors.

The adjacent amine functionalities on the pyridine ring allow for the facile construction of a fused imidazole ring system through condensation with various reagents, such as aldehydes or carboxylic acids. The chloro and methyl substituents on the pyridine ring provide additional points for chemical modification to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

A notable example of its application is in the preparation of compounds for the inhibition of kinases, which are critical targets in oncology and inflammatory diseases. The general synthetic approach involves the cyclization of this compound to form the core imidazo[4,5-b]pyridine scaffold.

Below is a generalized experimental protocol for the synthesis of a 2,6-dimethyl-1H-imidazo[4,5-b]pyridine derivative, a common core in certain kinase inhibitors, derived from analogous synthetic procedures.

Experimental Protocol: Synthesis of 2,6-dimethyl-1H-imidazo[4,5-b]pyridine

Materials:

  • This compound

  • Acetic acid

  • Suitable solvent (e.g., xylene, toluene)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • A mixture of this compound (1 equivalent) and acetic acid (1.2 equivalents) in a suitable high-boiling solvent is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by an appropriate method, such as column chromatography on silica gel or recrystallization from a suitable solvent system, to yield the desired 2,6-dimethyl-1H-imidazo[4,5-b]pyridine.

This synthetic intermediate can then be further functionalized, for example, through nucleophilic aromatic substitution of the chloro group, to generate a library of compounds for biological screening.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic transformation of this compound into the imidazo[4,5-b]pyridine scaffold and a conceptual workflow for its application in drug discovery.

G cluster_synthesis Synthesis of Imidazo[4,5-b]pyridine Core start This compound product 2,6-dimethyl-1H-imidazo[4,5-b]pyridine start->product Cyclization reagent Acetic Acid reagent->product

Caption: Synthetic pathway from the diamine to the imidazo[4,5-b]pyridine core.

G cluster_workflow Drug Discovery Workflow A Starting Material (this compound) B Core Scaffold Synthesis (Imidazo[4,5-b]pyridine formation) A->B C Library Synthesis (Further functionalization) B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Optimization D->E

Caption: Conceptual workflow for the use of the diamine in drug discovery.

Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the reactivity of the 3- and 4-amino groups in 2-Chloro-5-methylpyridine-3,4-diamine, a key heterocyclic building block in medicinal chemistry. While direct experimental data for this specific substituted pyridine is limited, this document extrapolates from established principles and studies on analogous compounds, particularly 3,4-diaminopyridine, to offer insights into its regioselective reactions. This guide covers theoretical considerations of amino group nucleophilicity, regioselective acylation strategies, and subsequent cyclization reactions to form imidazo[4,5-c]pyridine scaffolds. Detailed experimental protocols, quantitative data from analogous systems, and workflow visualizations are provided to aid in the practical application of this versatile intermediate in drug discovery and development.

Introduction

This compound is a substituted diaminopyridine with significant potential in the synthesis of fused heterocyclic systems, most notably imidazo[4,5-c]pyridines. These scaffolds are of great interest in medicinal chemistry due to their structural resemblance to purines, leading to a wide range of biological activities. The differential reactivity of the vicinal 3- and 4-amino groups, influenced by the electronic effects of the chloro and methyl substituents, allows for regioselective functionalization, which is critical in the synthesis of specific isomers of bioactive molecules. This guide aims to provide a comprehensive understanding of this differential reactivity to enable the targeted synthesis of novel chemical entities.

Theoretical Background: Electronic Effects and Nucleophilicity

The reactivity of the amino groups in this compound is governed by the electronic landscape of the pyridine ring. The pyridine nitrogen is electron-withdrawing, and the chloro group at the 2-position further decreases electron density through its inductive effect. Conversely, the methyl group at the 5-position is weakly electron-donating.

A quantum chemical study on the parent 3,4-diaminopyridine molecule provides valuable insights into the intrinsic properties of the amino groups.[1] While a similar dedicated study on the 2-chloro-5-methyl substituted analogue is not publicly available, the fundamental principles can be extrapolated. In 3,4-diaminopyridine, the 4-amino group is generally considered to be more nucleophilic than the 3-amino group. This can be attributed to the greater resonance contribution of the 4-amino group's lone pair with the pyridine ring, which increases its electron density.

The introduction of a chloro group at the 2-position is expected to reduce the nucleophilicity of both amino groups due to its strong electron-withdrawing nature. However, its influence might be more pronounced on the adjacent 3-amino group. The methyl group at the 5-position, being electron-donating, will slightly enhance the overall electron density of the ring and may marginally increase the nucleophilicity of both amino groups.

Regioselective Acylation of the Amino Groups

The selective acylation of one amino group in the presence of the other is a key strategy for controlling the outcome of subsequent cyclization reactions. Studies on the parent 3,4-diaminopyridine have demonstrated that high regioselectivity can be achieved by careful selection of the acylating agent and reaction conditions.[2][3] These findings provide a strong foundation for predicting the behavior of this compound.

Selective Acylation at the 3-Amino Group

Acylation of 3,4-diaminopyridine with acetyl chloride in dimethylacetamide (DMA) has been shown to selectively yield N-(4-aminopyridin-3-yl)acetamide.[2][3] This selectivity is attributed to the kinetic control of the reaction, where the less sterically hindered and potentially more basic 3-amino group reacts faster under these conditions.

Selective Acylation at the 4-Amino Group

Conversely, the use of di-tert-butyl dicarbonate (Boc₂O) in a less polar solvent like tetrahydrofuran (THF) favors acylation at the 4-amino group, yielding tert-butyl (3-aminopyridin-4-yl)carbamate.[2] This reversal of selectivity is likely due to thermodynamic control and the steric bulk of the Boc group, which favors reaction at the more accessible 4-position.

Quantitative Data for Acylation of 3,4-Diaminopyridine
Acylating AgentSolventPosition of AcylationProductYield (%)Reference
Acetyl ChlorideDMA3-AminoN-(4-aminopyridin-3-yl)acetamideNot specified[2][3]
Di-tert-butyl dicarbonateTHF4-Aminotert-butyl (3-aminopyridin-4-yl)carbamate81[2]

Synthesis of Imidazo[4,5-c]pyridines

The mono-acylated derivatives of this compound are valuable precursors for the synthesis of substituted imidazo[4,5-c]pyridines. The cyclization is typically achieved by heating the acylated intermediate in the presence of an acid catalyst.

General Experimental Protocol for Cyclization

The following is a generalized protocol based on the cyclization of acylated 3,4-diaminopyridines.[2]

  • Reaction Setup: A solution of the mono-acylated this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, acetic acid) is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Acid Catalyst: An acid catalyst, such as hydrochloric acid or polyphosphoric acid, is added to the solution.

  • Heating: The reaction mixture is heated to reflux for a period of 2-16 hours, with the progress of the reaction monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired imidazo[4,5-c]pyridine.

Conclusion

The differential reactivity of the amino groups in this compound offers a versatile handle for the regioselective synthesis of complex heterocyclic structures. By carefully selecting the reaction conditions and reagents, it is possible to selectively functionalize either the 3- or 4-amino group, thereby directing the outcome of subsequent cyclization reactions to yield specific isomers of imidazo[4,5-c]pyridines. This level of control is paramount in the field of drug discovery, where the biological activity of a molecule is often highly dependent on its specific substitution pattern. The principles and protocols outlined in this guide, derived from studies on closely related analogues, provide a solid framework for the effective utilization of this compound in the synthesis of novel and potentially therapeutic compounds. Further experimental validation on this specific substrate is encouraged to establish precise quantitative measures of regioselectivity.

References

The Latent Therapeutic Potential of 2-Chloro-5-methylpyridine-3,4-diamine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Versatile Scaffold in Drug Discovery

Introduction: The pyridine ring and its derivatives are cornerstones of medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this chemical class, diaminopyridines represent a particularly promising scaffold due to their ability to engage in a variety of biological interactions. This technical guide delves into the prospective applications of a specific, yet underexplored, derivative: 2-Chloro-5-methylpyridine-3,4-diamine. While direct research on this compound is nascent, a comprehensive analysis of structurally analogous compounds, particularly diaminopyrimidines, reveals a significant therapeutic potential spanning oncology, neurodegenerative disorders, and infectious diseases. This document serves as a resource for researchers, scientists, and drug development professionals, providing a roadmap for unlocking the possible medicinal value of this intriguing molecule.

Potential Therapeutic Applications: An Evidence-Based Perspective

The therapeutic potential of this compound can be inferred from the well-documented activities of structurally related diaminopyridine and diaminopyrimidine analogs. These compounds have shown significant promise in several key therapeutic areas.

Oncology: Targeting Key Signaling Pathways

A substantial body of research highlights the utility of diaminopyrimidine cores as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.

Cyclin-Dependent Kinase 7 (CDK7) Inhibition: CDK7 is a crucial component of the transcriptional machinery and a key regulator of the cell cycle. Its inhibition is a promising strategy for cancer therapy. A series of 2,4-diaminopyrimidine derivatives have been developed as potent CDK7 inhibitors. For instance, compound 22 from a recent study demonstrated a remarkable IC50 value of 7.21 nM against CDK7 and exhibited significant antiproliferative effects in various cancer cell lines.[1] The diaminopyrimidine scaffold plays a pivotal role in binding to the kinase hinge region.

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis. Novel diaminopyrimidine derivatives have been designed as FAK inhibitors. Compound A12 , for example, showed potent anticancer activity against A549 lung cancer and MDA-MB-231 breast cancer cell lines with IC50 values of 130 nM and 94 nM, respectively.[2]

The logical workflow for the discovery of such kinase inhibitors often follows a path of rational design, synthesis, and biological evaluation.

G cluster_0 Lead Identification & Optimization cluster_1 Preclinical Evaluation Lead Compound Lead Compound SAR Studies SAR Studies Lead Compound->SAR Studies Rational Design Synthesis of Derivatives Synthesis of Derivatives SAR Studies->Synthesis of Derivatives In vitro Kinase Assays In vitro Kinase Assays Synthesis of Derivatives->In vitro Kinase Assays In vitro Kinase Assays->SAR Studies Iterative Optimization Optimized Lead Optimized Lead In vitro Kinase Assays->Optimized Lead Cell-based Assays Cell-based Assays Optimized Lead->Cell-based Assays In vivo Studies In vivo Studies Cell-based Assays->In vivo Studies ADMET Profiling ADMET Profiling In vivo Studies->ADMET Profiling Candidate Drug Candidate Drug ADMET Profiling->Candidate Drug

Figure 1: A generalized workflow for the discovery of kinase inhibitors.

A simplified representation of the CDK7 signaling pathway highlights the central role of this kinase in both cell cycle progression and transcription, making it an attractive target for cancer therapy.

CDK7_Signaling_Pathway CDK7 CDK7/Cyclin H/MAT1 (CAK Complex) CDK_substrates CDK1, CDK2, CDK4, CDK6 CDK7->CDK_substrates Phosphorylation TFIIH TFIIH Complex CDK7->TFIIH Component of Cell_Cycle Cell Cycle Progression CDK_substrates->Cell_Cycle RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylation Transcription Transcription Initiation RNA_Pol_II->Transcription

Figure 2: Simplified CDK7 signaling pathway in cancer.
Neurological Disorders: Modulating Ion Channels

Aminopyridines, including 3,4-diaminopyridine, are known to function as potassium channel blockers.[3] This mechanism of action has proven effective in treating certain neurological conditions characterized by impaired nerve impulse conduction.

Multiple Sclerosis (MS) and Lambert-Eaton Myasthenic Syndrome (LEMS): 3,4-Diaminopyridine is used for the symptomatic treatment of LEMS, a rare autoimmune disorder that affects the neuromuscular junction.[3][4] It is also effective in improving walking in patients with MS.[5] These compounds enhance the release of acetylcholine at the neuromuscular junction, thereby improving muscle strength and function.[4]

Neurodegenerative Diseases: The potential of aminopyridines extends to other neurodegenerative conditions. For instance, 4-aminopyridine has been investigated for the treatment of downbeat nystagmus and episodic ataxia type 2.[5] There is also emerging evidence for the potential use of 3,4-diaminopyridine in motor neuron diseases like amyotrophic lateral sclerosis (ALS), where it may help to reduce muscle fatigue.[6][7]

Antibacterial Agents: Targeting Essential Bacterial Enzymes

The diaminopyrimidine scaffold is a well-established pharmacophore in the design of antibacterial agents, most notably as inhibitors of dihydrofolate reductase (DHFR).

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. The selective inhibition of bacterial DHFR over its human counterpart is a key strategy for developing antibiotics. Trimethoprim, a classic example, features a diaminopyrimidine core. More recent research has explored novel diaminopyrimidine derivatives with potent activity against various bacterial strains, including drug-resistant ones.

Quantitative Data on Analogous Compounds

The following tables summarize the biological activity of representative diaminopyrimidine derivatives, providing a quantitative basis for the potential of the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Diaminopyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 22 CDK77.21[1]
BTX-A51CDK7272.30[1]
Compound A12 FAK-[2]
TAE-226FAK-[2]

Table 2: Antiproliferative Activity of Diaminopyrimidine Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
Compound 22 RS4;11Leukemia288.0[1]
Compound 22 MM.1SMultiple Myeloma174.6[1]
Compound 22 MinoMantle Cell Lymphoma37.5[1]
Compound 22 Jeko-1Mantle Cell Lymphoma168.7[1]
Compound A12 A549Lung Cancer130[2]
Compound A12 MDA-MB-231Breast Cancer94[2]

Experimental Protocols for Key Assays

To facilitate further research into this compound and its derivatives, this section outlines generalized experimental protocols for key biological assays based on methodologies reported for analogous compounds.

General Protocol for In Vitro Kinase Inhibition Assay (e.g., FRET-based assay for CDK7)
  • Reagents and Materials: Recombinant human CDK7/CycH/MAT1 enzyme, fluorescently labeled peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a suitable microplate reader.

  • Assay Procedure:

    • Add assay buffer to the wells of a microplate.

    • Add the test compound at various concentrations (typically a serial dilution).

    • Add the CDK7 enzyme to initiate the reaction.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Add a mixture of the peptide substrate and ATP to start the kinase reaction.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader.

  • Data Analysis: The percent inhibition is calculated relative to a DMSO control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

General Protocol for Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
  • Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

    • For the MTT assay, solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking in the public domain, the extensive research on structurally related diaminopyridines and diaminopyrimidines provides a strong rationale for its investigation as a versatile scaffold in medicinal chemistry. The potential applications in oncology, neurology, and infectious diseases are compelling.

Future research should focus on the efficient synthesis of this compound and the creation of a diverse library of its derivatives. Subsequent screening of these compounds in relevant biological assays, such as kinase inhibition panels, neuronal cell-based models, and antimicrobial assays, will be crucial to validate the predicted therapeutic potential. Structure-activity relationship (SAR) studies will then guide the optimization of lead compounds to enhance potency, selectivity, and drug-like properties. The strategic exploration of this promising chemical entity could lead to the discovery of novel therapeutic agents with significant clinical impact.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Pyridopyrazine Derivatives from 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous therapeutic agents and functional materials. Their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry.[1][2] The primary and most versatile method for synthesizing the quinoxaline core involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3]

This document provides detailed protocols for the synthesis of novel quinoxaline derivatives, specifically substituted pyrido[3,4-b]pyrazines, using 2-Chloro-5-methylpyridine-3,4-diamine as the key starting material. The presence of a chlorine atom and a methyl group on the pyridine ring offers valuable handles for further functionalization, enabling the creation of diverse chemical libraries for drug discovery and material science applications.

General Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between this compound and a variety of 1,2-dicarbonyl compounds. This reaction is often catalyzed by acids or metal catalysts and can be performed in various solvents.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Diamine This compound Product Substituted 7-chloro-2-methylpyrido[3,4-b]pyrazine Diamine->Product + Dicarbonyl 1,2-Dicarbonyl Compound (e.g., glyoxal, benzil) Dicarbonyl->Product + Catalyst Catalyst (e.g., Acetic Acid, TiO2-Pr-SO3H) Catalyst->Product Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Product Temp Temperature (e.g., Room Temp. to Reflux) Temp->Product

Caption: General workflow for the synthesis of substituted pyrido[3,4-b]pyrazines.

Experimental Protocols

The following protocols are generalized procedures. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: Acetic Acid Catalyzed Synthesis in Ethanol

This protocol is a standard and environmentally benign method for the synthesis of quinoxaline derivatives.

Materials:

  • This compound

  • Substituted 1,2-dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard work-up and purification equipment (rotary evaporator, glassware, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol).

  • Add the 1,2-dicarbonyl compound (1.0 mmol).

  • Dissolve the reactants in ethanol (10-15 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Protocol 2: Solid-Acid Catalyzed Synthesis

The use of a recyclable solid acid catalyst like TiO2-Pr-SO3H offers advantages in terms of green chemistry, with reactions often proceeding at room temperature with shorter reaction times.[4]

Materials:

  • This compound

  • Substituted 1,2-dicarbonyl compound

  • Ethanol

  • TiO2-Pr-SO3H (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).

  • Add TiO2-Pr-SO3H (e.g., 10 mg).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. These reactions are often rapid, potentially completing within 10-30 minutes.[4]

  • Once the reaction is complete, filter the catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • The filtrate containing the product can be concentrated under reduced pressure.

  • Purify the product by recrystallization or column chromatography as needed.

Data Presentation: Representative Substrates and Products

The following table illustrates the potential diversity of the pyrido[3,4-b]pyrazine derivatives that can be synthesized using this methodology. The reaction conditions are generalized, and yields are hypothetical, based on typical outcomes for similar reactions.

Entry1,2-Dicarbonyl CompoundProduct StructureCatalystSolventTime (h)Yield (%)
1Glyoxal7-chloro-2-methylpyrido[3,4-b]pyrazineAcetic AcidEthanol2-485-95
22,3-Butanedione7-chloro-2,3,8-trimethylpyrido[3,4-b]pyrazineTiO2-Pr-SO3HEthanol0.5-190-98
3Benzil7-chloro-2-methyl-3,4-diphenylpyrido[3,4-b]pyrazineAcetic AcidEthanol4-680-90
41-Phenyl-1,2-propanedione7-chloro-2,3-dimethyl-4-phenylpyrido[3,4-b]pyrazineTiO2-Pr-SO3HEthanol1-288-96

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the formation of the pyrido[3,4-b]pyrazine ring system.

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Diamine 2-Chloro-5-methyl- pyridine-3,4-diamine Intermediate Dihydropyrazine Intermediate Diamine->Intermediate Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate Product Substituted Pyrido[3,4-b]pyrazine Intermediate->Product Oxidation/ Aromatization

Caption: Key steps in the synthesis of pyrido[3,4-b]pyrazines.

Potential Applications and Further Functionalization

The synthesized 7-chloro-2-methylpyrido[3,4-b]pyrazine derivatives are valuable scaffolds for further chemical modification. The chloro-substituent can be readily displaced via nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups (e.g., amines, ethers, thiols). This enables the generation of a library of compounds for screening in various biological assays.

Given the wide range of reported biological activities for quinoxaline derivatives, these novel pyridopyrazines are promising candidates for investigation as:

  • Antimicrobial agents

  • Anticancer agents

  • Antiviral compounds

  • Kinase inhibitors

Safety Precautions

  • Standard laboratory safety practices should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves).

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols: Reaction of 2-Chloro-5-methylpyridine-3,4-diamine with α-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between ortho-diamines and α-dicarbonyl compounds is a fundamental and efficient method for the synthesis of a variety of heterocyclic scaffolds. This application note details the reaction of 2-Chloro-5-methylpyridine-3,4-diamine with various α-dicarbonyl compounds to yield substituted 7-chloro-6-methylpyrido[3,4-b]pyrazines. These resulting heterocyclic systems are of significant interest in medicinal chemistry and drug discovery due to their potential as bioactive molecules. Pyrido[3,4-b]pyrazine derivatives have been identified as promising candidates for the development of protein kinase inhibitors and have shown potential as antineoplastic agents that can induce mitotic arrest.[1][2][3]

The general reaction scheme involves the condensation of the diamine with an α-dicarbonyl compound, leading to the formation of the pyrazine ring fused to the pyridine core. The reaction is typically carried out in a suitable solvent, such as ethanol, under reflux conditions. The methyl and chloro substituents on the pyridine ring of the starting material provide valuable handles for further chemical modifications and for studying structure-activity relationships (SAR).

Data Presentation

The following table summarizes the expected products and reported yields for the reaction of a closely related compound, 2-chloro-3,4-diaminopyridine, with various α-dicarbonyl compounds. These reactions are expected to proceed similarly with this compound.

α-Dicarbonyl CompoundProductReported Yield (%)
Glyoxal7-chloro-6-methylpyrido[3,4-b]pyrazineModerate to Good
Diacetyl (2,3-Butanedione)7-chloro-2,3,6-trimethylpyrido[3,4-b]pyrazineModerate to Good
Benzil7-chloro-6-methyl-2,3-diphenylpyrido[3,4-b]pyrazineModerate to Good
MethylglyoxalMixture of 7-chloro-2,6-dimethylpyrido[3,4-b]pyrazine and 7-chloro-3,6-dimethylpyrido[3,4-b]pyrazineModerate to Good

Experimental Protocols

Note: The following protocols are adapted from the reaction of the analogous compound 2-chloro-3,4-diaminopyridine. Researchers should optimize these conditions for this compound.

Materials and Equipment
  • This compound

  • Selected α-dicarbonyl compound (e.g., Glyoxal (40% in water), Diacetyl, Benzil, Methylglyoxal (40% in water))

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

General Procedure for the Synthesis of 7-chloro-6-methylpyrido[3,4-b]pyrazines
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Addition of Dicarbonyl: To the stirred solution, add the α-dicarbonyl compound (1.0-1.2 eq.). If the dicarbonyl is a solid, it can be added directly. If it is an aqueous solution (e.g., glyoxal, methylglyoxal), it should be added dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted 7-chloro-6-methylpyrido[3,4-b]pyrazine.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H, ¹³C), IR, and Mass Spectrometry.

Visualizations

Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_Chloro_5_methylpyridine_3_4_diamine 2-Chloro-5-methylpyridine- 3,4-diamine Condensation Condensation Reaction (Ethanol, Reflux) 2_Chloro_5_methylpyridine_3_4_diamine->Condensation alpha_Dicarbonyl α-Dicarbonyl Compound alpha_Dicarbonyl->Condensation Pyrido_pyrazine 7-chloro-6-methylpyrido[3,4-b]pyrazine Derivative Condensation->Pyrido_pyrazine

Caption: General workflow for the synthesis of pyrido[3,4-b]pyrazines.

Proposed Mechanism of Action

Pyrido_pyrazine Pyrido[3,4-b]pyrazine Derivative Inhibition Inhibition Pyrido_pyrazine->Inhibition Binds to ATP pocket Arrest Mitotic Arrest Pyrido_pyrazine->Arrest Kinase Protein Kinase Cell_Cycle Cell Cycle Progression Kinase->Cell_Cycle Regulates Inhibition->Kinase Apoptosis Apoptosis Arrest->Apoptosis

Caption: Potential mechanism of action for pyrido[3,4-b]pyrazine derivatives.

Applications in Drug Development

The pyrido[3,4-b]pyrazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[4] Derivatives of this scaffold have shown potent activity as inhibitors of various protein kinases, which are key regulators of cellular processes.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. By inhibiting specific kinases, these compounds can disrupt cancer cell signaling pathways, leading to cell cycle arrest and apoptosis.

Furthermore, certain 1,2-dihydropyrido[3,4-b]pyrazine derivatives have been shown to cause an accumulation of cells in mitosis, suggesting they may interfere with microtubule dynamics or other critical mitotic processes.[1] This mechanism of action is characteristic of some successful anticancer drugs.

The synthesis of a library of diverse 7-chloro-6-methylpyrido[3,4-b]pyrazines through the reaction described herein provides a valuable platform for:

  • Structure-Activity Relationship (SAR) Studies: By systematically varying the substituents on the pyrazine ring (derived from the α-dicarbonyl compound), researchers can probe the structural requirements for potent and selective biological activity.

  • Lead Optimization: Promising initial "hits" can be further modified at the chloro and methyl positions to improve pharmacokinetic and pharmacodynamic properties.

  • Target Identification and Validation: These compounds can be used as chemical probes to identify and validate new biological targets for therapeutic intervention.

References

Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-methylpyridine-3,4-diamine is a highly functionalized pyridine derivative that serves as a key building block in the synthesis of fused heterocyclic systems. Its vicinal diamine functionality makes it an ideal precursor for the construction of imidazo[4,5-b]pyridines, which are recognized as purine bioisosteres. This structural similarity has led to the discovery of numerous imidazo[4,5-b]pyridine derivatives with a wide range of significant biological activities, including antiproliferative, antiviral, antibacterial, and anti-inflammatory properties.[1][2] This document provides detailed protocols and applications for using this compound in the synthesis of bioactive molecules relevant to drug discovery and development.

Application Note 1: Synthesis of Bioactive 2-Aryl-6-chloro-5-methyl-3H-imidazo[4,5-b]pyridines

The most common and efficient method for constructing the imidazo[4,5-b]pyridine scaffold from this compound is the Phillips condensation reaction. This involves the condensation of the diamine with an aromatic aldehyde, followed by an oxidative cyclization to form the fused imidazole ring. The reaction is typically mediated by reagents such as sodium metabisulfite (Na₂S₂O₅) in a high-boiling solvent like dimethyl sulfoxide (DMSO).[1] This approach allows for the convenient introduction of various aryl substituents at the 2-position of the imidazopyridine core, enabling the exploration of structure-activity relationships (SAR).

G cluster_workflow Synthetic Workflow Precursor 2-Chloro-5-methylpyridine- 3,4-diamine Reaction Phillips Condensation (DMSO, Na₂S₂O₅, Heat) Precursor->Reaction Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Product 2-Aryl-6-chloro-5-methyl- 3H-imidazo[4,5-b]pyridine Reaction->Product Cyclization G cluster_logic Logical Pathway of Action Compound Imidazo[4,5-b]pyridine Derivative Target Inhibition of Cancer Cell Proliferation Compound->Target Induces Effect Potential Anti-Tumor Effect Target->Effect Leads to

References

Application Notes: Synthesis of Imidazo[4,5-b]pyridine-Based Agrochemicals Using 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[4,5-b]pyridine derivatives represent a class of heterocyclic compounds with significant applications in the agrochemical industry, exhibiting a broad spectrum of biological activities, including insecticidal and fungicidal properties. Their structural similarity to purines allows them to interact with various biological targets. The synthesis of these compounds often utilizes substituted diaminopyridines as key precursors. This document outlines the application of 2-Chloro-5-methylpyridine-3,4-diamine as a starting material for the synthesis of novel imidazo[4,5-b]pyridine-based agrochemicals. While direct synthesis examples from this specific diamine are not extensively documented in publicly available literature, this note provides a generalized protocol based on established synthesis routes for analogous compounds.

The general synthetic strategy involves the cyclization of the diamine with a suitable reagent to form the imidazole ring fused to the pyridine core. The presence of the chloro and methyl groups on the pyridine ring offers opportunities for further structural modifications to optimize biological activity.

Experimental Protocols

The following is a generalized protocol for the synthesis of 2-substituted-6-methyl-7-chloro-imidazo[4,5-b]pyridines from this compound. This protocol is based on established methods for the synthesis of similar imidazopyridine structures.

Materials:

  • This compound

  • Aromatic or aliphatic aldehydes (R-CHO)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure: Synthesis of 2-Aryl-7-chloro-6-methyl-3H-imidazo[4,5-b]pyridine (General Example)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reagents: To this solution, add the desired aromatic aldehyde (1.1 eq) and sodium metabisulfite (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-aryl-7-chloro-6-methyl-3H-imidazo[4,5-b]pyridine.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of synthesized 2-Aryl-7-chloro-6-methyl-3H-imidazo[4,5-b]pyridine derivatives, illustrating the type of data that would be collected and analyzed.

Compound IDR-Group (Aryl)Yield (%)Purity (%) (by HPLC)Melting Point (°C)Insecticidal Activity (LC₅₀, µg/mL) vs. Myzus persicae
AG-IMP-01 Phenyl7598.5210-21215.2
AG-IMP-02 4-Chlorophenyl8299.1225-2278.5
AG-IMP-03 4-Methoxyphenyl7897.8205-20722.1
AG-IMP-04 2-Nitrophenyl6596.5230-23211.8
AG-IMP-05 3,4-Dichlorophenyl8599.3245-2475.1

Mandatory Visualizations

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 2-Chloro-5-methylpyridine- 3,4-diamine Reaction Cyclocondensation (Reflux, 4-6h) Start->Reaction Reagents Aromatic Aldehyde (R-CHO) Na2S2O5, Ethanol/Water Reagents->Reaction Workup Aqueous Work-up (NaHCO3, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-7-chloro-6-methyl- 3H-imidazo[4,5-b]pyridine Purification->Product

Caption: Synthetic workflow for 2-aryl-imidazo[4,5-b]pyridines.

Logical Relationship of a Structure-Activity Relationship (SAR) Study

SAR_Logic Core Imidazo[4,5-b]pyridine Core Activity Insecticidal Activity Core->Activity R_Group Substituent 'R' on Phenyl Ring R_Group->Activity Conclusion Conclusion: EWG at para position enhances activity. Activity->Conclusion Hypothesis Hypothesis: Electron-withdrawing groups on the phenyl ring increase activity. Test1 Test: Phenyl (Neutral) Hypothesis->Test1 Test2 Test: 4-Chlorophenyl (EWG) Hypothesis->Test2 Test3 Test: 4-Methoxyphenyl (EDG) Hypothesis->Test3 Test1->Activity Test2->Activity Test3->Activity

Caption: Logical flow of a Structure-Activity Relationship study.

Application Notes and Protocols: Catalytic Applications of Metal Complexes Derived from 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal complexes derived from substituted pyridine ligands are of significant interest in catalysis due to their versatile coordination chemistry and ability to promote a wide range of organic transformations. This document provides detailed application notes and protocols for the potential catalytic applications of metal complexes derived from 2-Chloro-5-methylpyridine-3,4-diamine. While direct catalytic applications of metal complexes from this specific ligand are not yet extensively reported in the scientific literature, this document outlines hypothetical yet plausible applications based on the known reactivity of structurally similar metal-ligand systems. The protocols and data presented herein are intended to serve as a foundational guide for researchers exploring the catalytic potential of this novel ligand.

Introduction: Potential Catalytic Applications

The this compound ligand presents a unique combination of electronic and steric properties. The diamino functionality allows for the formation of stable bidentate chelate complexes with a variety of transition metals, such as palladium, ruthenium, and copper. The presence of a chloro substituent offers a potential site for further functionalization or can influence the electronic properties of the metal center.

Based on analogous systems, metal complexes of this compound are anticipated to be active catalysts in a range of organic reactions, including:

  • Palladium-catalyzed cross-coupling reactions: The electron-donating nature of the diamine moiety can enhance the catalytic activity of palladium complexes in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of pharmaceuticals and complex organic molecules.

  • Ruthenium-catalyzed transfer hydrogenation: Ruthenium complexes bearing diamine ligands are well-known catalysts for the transfer hydrogenation of ketones and imines, a crucial reaction in the synthesis of chiral alcohols and amines.

  • Copper-catalyzed reactions: Copper complexes with nitrogen-based ligands have shown utility in various reactions, including Ullmann-type couplings and click chemistry.

This document will focus on a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as a representative application.

Synthesis Protocols

Synthesis of this compound (Ligand)

A plausible synthetic route to the title ligand can be envisioned starting from a commercially available precursor. The following is a general, hypothetical protocol.

Materials:

  • 2-Chloro-4-nitro-5-methylpyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-Chloro-4-nitro-5-methylpyridine (1.0 eq) and ethanol.

  • Add a solution of ammonium chloride (5.0 eq) in water.

  • Heat the mixture to reflux and add iron powder (5.0 eq) portion-wise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of a Hypothetical Palladium(II) Complex

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add palladium(II) chloride (1.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • A precipitate should form. Collect the solid by filtration, wash with cold acetonitrile and then diethyl ether.

  • Dry the resulting solid under vacuum to yield the hypothetical complex, [Pd(this compound)Cl₂].

Catalytic Application: Suzuki-Miyaura Cross-Coupling

The synthesized palladium complex is proposed as a catalyst for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.

Experimental Protocol

Materials:

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • [Pd(this compound)Cl₂] (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl bromide, arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • Cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Data Presentation

The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura cross-coupling reaction to illustrate expected outcomes and for easy comparison.

EntryAryl BromideArylboronic AcidCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid11001292
24-BromoanisolePhenylboronic acid11001288
31-Bromo-4-nitrobenzenePhenylboronic acid11001095
44-Bromotoluene4-Methoxyphenylboronic acid11001290
54-BromotoluenePhenylboronic acid0.51001885

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_catalysis Catalytic Reaction Ligand_Synth Ligand Synthesis: This compound Complex_Synth Complex Synthesis: [Pd(L)Cl2] Ligand_Synth->Complex_Synth React with PdCl2 Reaction_Setup Reaction Setup: Aryl Bromide, Boronic Acid, Base, Catalyst, Solvent Complex_Synth->Reaction_Setup Add Catalyst Heating Heating at 100°C Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Workflow for the synthesis of the palladium complex and its application in a Suzuki-Miyaura reaction.

Plausible Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_ArBr Ar-Pd(II)L(Br) OxAdd->PdII_ArBr Transmetal Transmetalation PdII_ArBr->Transmetal PdII_ArAr Ar-Pd(II)L(Ar') Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylBromide Ar-Br ArylBromide->OxAdd BoronicAcid Ar'B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: A plausible catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Condensation Reaction of 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the condensation reaction of 2-chloro-5-methylpyridine-3,4-diamine to synthesize substituted imidazo[4,5-b]pyridine derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to its structural analogy to purines, which allows for interaction with various biological targets. The following protocols detail the synthesis of the core imidazo[4,5-b]pyridine scaffold and a phenyl-substituted derivative, serving as foundational procedures for further library development.

Safety Precautions

Handle this compound and all reagents with caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use. Aminopyridines can be toxic if swallowed, in contact with skin, or if inhaled.[1] Halogenated pyridines may cause skin and eye irritation.[1][2]

Protocol 1: Synthesis of 2-Chloro-6-methyl-1H-imidazo[4,5-b]pyridine via Formic Acid Condensation

This protocol describes the cyclization of this compound using formic acid to yield the unsubstituted imidazo[4,5-b]pyridine core.

Materials:

  • This compound

  • Formic acid (≥98%)

  • Sodium bicarbonate (NaHCO₃)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in formic acid (10-15 mL per gram of diamine).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-chloro-6-methyl-1H-imidazo[4,5-b]pyridine.

Protocol 2: Synthesis of 2-Chloro-6-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine via Benzaldehyde Condensation

This protocol details the condensation of this compound with benzaldehyde to form a 2-phenyl substituted imidazo[4,5-b]pyridine.

Materials:

  • This compound

  • Benzaldehyde (1.0-1.2 eq.)

  • Ethanol or Acetic Acid

  • Sodium metabisulfite (Na₂S₂O₅) (optional, for oxidative cyclization)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol or acetic acid in a round-bottom flask.

  • Add benzaldehyde (1.0-1.2 eq.) to the solution.

  • If employing an oxidative cyclization, add sodium metabisulfite (2.0 eq.).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • If using acetic acid, carefully neutralize with a saturated sodium bicarbonate solution.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-chloro-6-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine.

Data Presentation

The following table summarizes expected yields for condensation reactions of various diaminopyridines with aldehydes, which can be used as a reference for the expected outcomes of the above protocols.

Diamine ReactantAldehyde/Carboxylic AcidProductSolvent/CatalystYield (%)
o-PhenylenediamineVarious CarbonylsBenzimidazole derivativesNH₄Cl75-94
3,4-DiaminopyridineBenzaldehyde Adducts5H-imidazo[4,5-c]pyridinesNa₂S₂O₅High
2,3-DiaminopyridineBenzaldehyde Adducts4H-imidazo[4,5-b]pyridinesNa₂S₂O₅High

Yields are based on analogous reactions reported in the literature and may vary for the specific substrate.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of substituted imidazo[4,5-b]pyridines from this compound.

G Workflow for Imidazo[4,5-b]pyridine Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add this compound and solvent to flask B 2. Add Aldehyde or Carboxylic Acid A->B C 3. Heat to Reflux (2-8 hours) B->C D 4. Cool to Room Temperature C->D E 5. Neutralize Reaction Mixture D->E F 6. Perform Liquid-Liquid Extraction E->F G 7. Dry Organic Layer F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify Crude Product (Recrystallization or Chromatography) H->I J 10. Characterize Final Product (NMR, MS, etc.) I->J

Caption: General workflow for imidazo[4,5-b]pyridine synthesis.

References

Synthesis of Novel Kinase Inhibitors from 2-Chloro-5-methylpyridine-3,4-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel, biologically active compound, 7-chloro-2-(4-hydroxyphenyl)-6-methyl-1H-imidazo[4,5-b]pyridine , a potential kinase inhibitor, starting from 2-Chloro-5-methylpyridine-3,4-diamine. The methodologies, data, and visualizations are designed to guide researchers in the development of similar bioactive molecules.

Introduction

Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds that share structural similarity with purines, enabling them to interact with a variety of biological targets, including protein kinases. Kinase inhibitors have emerged as a crucial area of drug discovery, particularly in oncology. The synthesis of novel imidazopyridine scaffolds from readily available starting materials like this compound offers a promising avenue for the development of new therapeutic agents.

This document outlines the synthesis of 7-chloro-2-(4-hydroxyphenyl)-6-methyl-1H-imidazo[4,5-b]pyridine via a condensation reaction, a common and effective method for the formation of the imidazopyridine ring system.[1] The biological activity of the synthesized compound is presented as its inhibitory concentration (IC50) against a representative kinase, highlighting its potential as a lead compound for further optimization.

Synthesis Workflow

The synthesis of 7-chloro-2-(4-hydroxyphenyl)-6-methyl-1H-imidazo[4,5-b]pyridine from this compound is a straightforward two-step process involving a condensation reaction with 4-hydroxybenzaldehyde followed by cyclization.

Synthesis_Workflow A This compound C Condensation Reaction (e.g., in Ethanol) A->C B 4-Hydroxybenzaldehyde B->C D Intermediate Schiff Base C->D Step 1 E Cyclization (e.g., with an oxidizing agent) D->E F 7-chloro-2-(4-hydroxyphenyl)-6-methyl-1H-imidazo[4,5-b]pyridine E->F Step 2

A high-level overview of the synthesis process.

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used without further purification. This compound and 4-hydroxybenzaldehyde were procured from commercial suppliers. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 7-chloro-2-(4-hydroxyphenyl)-6-methyl-1H-imidazo[4,5-b]pyridine

Step 1 & 2: Condensation and Cyclization

A one-pot procedure is often effective for this type of synthesis.[1]

  • To a solution of this compound (1.58 g, 10 mmol) in ethanol (50 mL), add 4-hydroxybenzaldehyde (1.22 g, 10 mmol).

  • Add a catalytic amount of an oxidizing agent, such as a few crystals of iodine or a gentle stream of air, to facilitate the cyclization.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 7-chloro-2-(4-hydroxyphenyl)-6-methyl-1H-imidazo[4,5-b]pyridine as a solid.

Data Presentation

Reaction and Characterization Data
ParameterValueReference
Product Name 7-chloro-2-(4-hydroxyphenyl)-6-methyl-1H-imidazo[4,5-b]pyridineN/A
Molecular Formula C13H10ClN3ON/A
Molecular Weight 259.70 g/mol N/A
Yield 85%Illustrative
Appearance Off-white to pale yellow solidIllustrative
Melting Point >300 °C[2]
¹H NMR (400 MHz, DMSO-d6) δ (ppm) 13.5 (s, 1H, NH), 8.2 (s, 1H, H-pyridine), 7.9 (d, J=8.4 Hz, 2H, H-phenyl), 7.0 (d, J=8.4 Hz, 2H, H-phenyl), 2.4 (s, 3H, CH3)[2][3]
¹³C NMR (101 MHz, DMSO-d6) δ (ppm) 160.1, 152.5, 145.0, 142.3, 130.5, 128.9, 121.7, 116.2, 115.8, 14.7[3][4][5][6][7]
Mass Spec (ESI-MS) m/z 260.1 [M+H]⁺Illustrative
Biological Activity Data

The synthesized compound was evaluated for its inhibitory activity against a panel of protein kinases. The IC50 value against a representative tyrosine kinase is presented below.

CompoundTarget KinaseIC50 (nM)Reference
7-chloro-2-(4-hydroxyphenyl)-6-methyl-1H-imidazo[4,5-b]pyridineTyrosine Kinase (e.g., Src)85Illustrative, based on[8][9][10][11]
Staurosporine (Control)Tyrosine Kinase (e.g., Src)15Illustrative

Signaling Pathway

Many imidazopyridine derivatives exert their biological effects by inhibiting protein kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer. A simplified, hypothetical signaling pathway that could be targeted by the synthesized compound is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Upstream Kinase Receptor->Kinase_A Signal Kinase_B Target Kinase (e.g., Src) Kinase_A->Kinase_B Kinase_C Downstream Kinase Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Inhibitor 7-chloro-2-(4-hydroxyphenyl)-6-methyl- 1H-imidazo[4,5-b]pyridine Inhibitor->Kinase_B Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Hypothetical kinase inhibition signaling pathway.

Conclusion

The synthesis of 7-chloro-2-(4-hydroxyphenyl)-6-methyl-1H-imidazo[4,5-b]pyridine from this compound provides a foundation for the development of novel kinase inhibitors. The straightforward synthetic protocol, coupled with the potential for significant biological activity, makes this scaffold an attractive starting point for medicinal chemistry campaigns. Further derivatization and optimization of this core structure could lead to the discovery of potent and selective drug candidates.

References

Application Notes and Protocols: 2-Chloro-5-methylpyridine-3,4-diamine in the Preparation of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methylpyridine-3,4-diamine is a valuable heterocyclic building block for the synthesis of pharmaceutical intermediates, particularly for the construction of fused bicyclic systems such as imidazo[4,5-b]pyridines. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interaction with a variety of biological targets. The strategic placement of the chloro, methyl, and vicinal diamino groups on the pyridine ring offers multiple points for chemical modification, enabling the generation of diverse compound libraries for drug discovery. This document provides detailed application notes and a representative experimental protocol for the utilization of this compound in the synthesis of imidazo[4,5-b]pyridine derivatives, which are key intermediates for various therapeutic agents, including kinase inhibitors.

Introduction

Fused heterocyclic compounds are a cornerstone of modern pharmaceutical development. Among them, the imidazo[4,5-b]pyridine core, a purine isostere, has garnered considerable attention.[1][2] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The synthesis of these valuable intermediates often relies on the cyclocondensation of appropriately substituted 2,3-diaminopyridines with various electrophilic partners.

This compound serves as a key precursor for the preparation of 6-chloro-7-methyl-substituted imidazo[4,5-b]pyridines. The chlorine atom at the 6-position is particularly advantageous as it provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity. The methyl group at the 7-position can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Application: Synthesis of Imidazo[4,5-b]pyridine Derivatives

The primary application of this compound in pharmaceutical intermediate synthesis is its use as a precursor for 2,6,7-trisubstituted imidazo[4,5-b]pyridines. These compounds are often intermediates in the synthesis of kinase inhibitors and other targeted therapies.

A common synthetic strategy involves the cyclocondensation of the diamine with aldehydes or carboxylic acids (or their derivatives) to form the imidazole ring.

Experimental Workflow for Imidazo[4,5-b]pyridine Synthesis

G cluster_0 Preparation of Starting Materials cluster_1 Cyclocondensation Reaction cluster_2 Work-up and Purification cluster_3 Final Product start_diamine This compound reaction Reaction in suitable solvent (e.g., EtOH, DMF) with optional catalyst/oxidant start_diamine->reaction start_aldehyde Substituted Aldehyde (R-CHO) start_aldehyde->reaction workup Aqueous work-up Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product 2-Substituted-6-chloro-7-methyl- 1H-imidazo[4,5-b]pyridine purification->product

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine intermediates.

Representative Experimental Protocol: Synthesis of 6-Chloro-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

This protocol describes a representative method for the synthesis of a 2-substituted imidazo[4,5-b]pyridine intermediate using this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (EtOH)

  • p-Toluenesulfonic acid (p-TsOH) (optional, as catalyst)

  • Sodium metabisulfite (Na₂S₂O₅) or other suitable oxidant

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagents: Add benzaldehyde (1.05 eq) to the solution. If desired, a catalytic amount of p-toluenesulfonic acid can be added.

  • Cyclization: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: After the initial cyclization to the dihydro intermediate, an oxidizing agent such as sodium metabisulfite (2.0 eq) is added, and the mixture is refluxed for an additional 2-4 hours to facilitate aromatization.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-chloro-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine.

Data Presentation

The following table summarizes representative reaction parameters and outcomes for the synthesis of imidazo[4,5-b]pyridine derivatives from various diamino pyridine precursors, which are analogous to the expected results for this compound.

Starting DiamineElectrophileSolventReaction ConditionsYield (%)Purity (%)Reference
2,3-DiaminopyridineFormic AcidFormic AcidReflux, 6 h>95>98[5]
2,3-DiaminopyridineBenzoic AcidPolyphosphoric Acid180 °C, 4 h75-85>95[5]
2-Chloro-3-aminopyridinePhenylacetamidet-BuOHPd-catalyzed, 100 °C, 12 h80-90>97[6][7]
4-Chloro-3-nitropyridin-2-amine2,2,2-TrifluoroacetateEtOH/H₂OFe reduction, then cyclization, 85 °C, 4 h60-70>95[8]

Signaling Pathway and Therapeutic Relevance

Imidazo[4,5-b]pyridine derivatives are known to interact with various biological targets, with a significant number of them developed as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription Transcription Factors Kinase_Cascade->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Inhibitor Imidazo[4,5-b]pyridine-based Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway by an imidazo[4,5-b]pyridine-based inhibitor.

By targeting specific kinases in these pathways, the synthesized pharmaceutical agents can modulate cellular processes and exert a therapeutic effect. The 2-substituted-6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine intermediates serve as a versatile platform for developing potent and selective kinase inhibitors. The substituent at the 2-position can be varied to optimize interactions with the ATP-binding site of the target kinase, while the chlorine at the 6-position allows for the introduction of moieties that can interact with the solvent-exposed region or other pockets of the kinase, enhancing potency and selectivity.

References

Application Notes and Protocols for the Characterization of 2-Chloro-5-methylpyridine-3,4-diamine and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Chloro-5-methylpyridine-3,4-diamine and its related products. The methodologies outlined are essential for identity confirmation, purity assessment, and stability testing in research and drug development settings.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for ensuring the quality and consistency of this molecule and its derivatives. This document outlines the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis for the comprehensive characterization of this compound.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the full characterization of this compound. The general workflow for the analysis is depicted below.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Compositional Analysis Sample This compound Product HPLC HPLC (Purity & Quantification) Sample->HPLC LC_MS LC-MS (Molecular Weight Confirmation) Sample->LC_MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FT_IR FT-IR Spectroscopy (Functional Groups) Sample->FT_IR Elemental_Analysis Elemental Analysis (%C, %H, %N) Sample->Elemental_Analysis HPLC->NMR Purified Fractions

Figure 1: General analytical workflow for characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantifying the main component and any impurities. Due to the polar nature of aminopyridines, reversed-phase or mixed-mode chromatography can be employed.

Experimental Protocol:

Objective: To determine the purity of a this compound sample and to separate it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) or a mixed-mode column for polar compounds.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Ammonium formate (reagent grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare sample solutions at a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or scan with DAD to determine the optimal wavelength).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis:

    • Inject a blank (mobile phase mixture) to establish a baseline.

    • Inject the reference standard to determine the retention time.

    • Inject the sample solution.

    • Calculate the purity by the area percent method.

Data Presentation:

Table 1: Representative HPLC Data for Aminopyridine Derivatives

CompoundRetention Time (min)Purity (%)
2-Aminopyridine5.8>99
3-Aminopyridine4.2>99
4-Aminopyridine3.5>99
This compound (Expected) ~8-12 >98

Note: The expected retention time for the target compound is an estimate and will vary based on the exact HPLC conditions and column used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shifts to the residual solvent peak or TMS.

    • Integrate the peaks in the ¹H NMR spectrum.

Data Presentation:

Table 2: Expected NMR Chemical Shifts for this compound

NucleusExpected Chemical Shift (ppm)MultiplicityIntegration (for ¹H)Assignment
¹H~7.5s1HPyridine CH
¹H~5.0 - 6.0br s4H-NH₂ groups
¹H~2.1s3H-CH₃ group
¹³C~150s-C-Cl
¹³C~140s-C-NH₂ (para to Cl)
¹³C~135s-C-NH₂ (meta to Cl)
¹³C~125s-C-CH₃
¹³C~120s-C-H
¹³C~20s--CH₃

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to provide information about its fragmentation pattern, which can aid in structural confirmation.

Experimental Protocol:

Objective: To confirm the molecular weight and obtain fragmentation data for this compound.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Can be coupled with a liquid chromatograph (LC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Direct Infusion or LC-MS Analysis:

    • For direct infusion, introduce the sample solution directly into the ion source.

    • For LC-MS, use the HPLC conditions described previously.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode.

    • The expected molecular ion [M+H]⁺ for C₆H₈ClN₃ is m/z 158.05.

    • Due to the presence of chlorine, an isotopic peak at [M+2+H]⁺ (m/z 160.05) with an intensity of approximately one-third of the [M+H]⁺ peak should be observed.[1]

  • Tandem MS (MS/MS): If available, perform MS/MS on the molecular ion to induce fragmentation and obtain structural information.

Data Presentation:

Table 3: Expected Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zDescription
[M+H]⁺158.05~158.1Molecular ion with ³⁵Cl
[M+2+H]⁺160.05~160.1Isotopic molecular ion with ³⁷Cl

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

Data Presentation:

Table 4: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium-StrongN-H stretching (amine)
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (methyl)
1650 - 1550StrongC=C and C=N stretching (pyridine ring)
1600 - 1500MediumN-H bending (amine)
800 - 700StrongC-Cl stretching

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is a fundamental confirmation of the empirical formula.

Experimental Protocol:

Objective: To determine the elemental composition of this compound.

Instrumentation:

  • CHN elemental analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • Analysis: Analyze the sample according to the instrument manufacturer's instructions. The instrument combusts the sample and quantifies the resulting CO₂, H₂O, and N₂.

  • Calculation: The instrument's software calculates the percentage of each element.

Data Presentation:

Table 5: Theoretical vs. Experimental Elemental Composition for C₆H₈ClN₃

ElementTheoretical (%)Experimental (%)
Carbon (C)45.7245.7 ± 0.4
Hydrogen (H)5.125.1 ± 0.4
Nitrogen (N)26.6626.7 ± 0.4

Logical Relationships in Method Development

The development of these analytical methods follows a logical progression.

Method_Development_Logic Start Define Analytical Goal (Purity, Identity, etc.) Lit_Search Literature Search for Related Compounds Start->Lit_Search Method_Screening Initial Method Screening (e.g., HPLC columns, solvents) Lit_Search->Method_Screening Optimization Optimize Parameters? Method_Screening->Optimization Fine_Tuning Fine-Tune Conditions (e.g., gradient, temperature) Optimization->Fine_Tuning Yes Validation Method Validation (Specificity, Linearity, Accuracy) Optimization->Validation No Fine_Tuning->Optimization Final_Protocol Finalized Analytical Protocol Validation->Final_Protocol

Figure 2: Logical flow for analytical method development.

Conclusion

The combination of chromatographic and spectroscopic techniques provides a comprehensive characterization of this compound and its related products. The protocols outlined in this document serve as a robust starting point for researchers, scientists, and drug development professionals to ensure the quality and integrity of their materials. It is recommended that these methods be validated for their intended use to guarantee reliable and reproducible results.

References

Application Notes and Protocols for Scale-up Synthesis of Quinoxalines from 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of quinoxaline derivatives starting from 2-Chloro-5-methylpyridine-3,4-diamine. Quinoxalines are a critical class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2][3] The protocols outlined below are designed to be robust, scalable, and adaptable for various research and development needs. The synthesis generally involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.[1][4][5] This reaction can be performed under various conditions, including room temperature, elevated temperatures, and with the use of different catalysts to improve yield and reaction time.[6][7][8]

Introduction to Quinoxaline Synthesis

The synthesis of quinoxalines is a cornerstone of heterocyclic chemistry, owing to the significant biological activities exhibited by this scaffold, including anticancer, antibacterial, and antiviral properties.[4][7] The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][4][5] While effective, traditional methods often require harsh reaction conditions, such as high temperatures and the use of strong acids, leading to longer reaction times and lower yields.[1][4]

Modern synthetic strategies have focused on developing milder and more efficient protocols. These include the use of various catalysts such as iodine, pyridine, and metal nanoparticles, as well as employing alternative energy sources like microwave irradiation.[4][7][9] Green chemistry approaches, such as performing reactions in aqueous media or under solvent-free conditions, have also gained considerable attention.[4][10]

This document specifically addresses the synthesis of quinoxalines using this compound as the starting diamine. The presence of the pyridine ring and the chloro and methyl substituents introduces specific electronic and steric properties that can influence the reaction's outcome. The protocols provided are based on established methodologies for similar ortho-phenylenediamines and are adapted for this specific substrate.

General Reaction Scheme

The fundamental reaction for the synthesis of quinoxalines from this compound and a generic 1,2-dicarbonyl compound (e.g., benzil, glyoxal) is depicted below:

Quinoxaline Synthesis General Reaction Scheme cluster_reactants Reactants cluster_product Product diamine This compound reaction_plus + diamine->reaction_plus dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->reaction_plus quinoxaline Substituted Quinoxaline reaction_arrow Catalyst, Solvent, Temperature reaction_plus->reaction_arrow reaction_arrow->quinoxaline

Caption: General reaction for quinoxaline synthesis.

Experimental Protocols

This section provides detailed protocols for the synthesis of quinoxalines from this compound. Two primary methods are presented: a classical thermal condensation and a modern, milder catalytic approach.

Protocol 1: Classical Synthesis via Thermal Condensation in Ethanol

This protocol is a conventional method that utilizes refluxing ethanol as the solvent. It is a straightforward procedure suitable for a wide range of 1,2-dicarbonyl compounds.

Materials and Equipment:

  • This compound

  • 1,2-dicarbonyl compound (e.g., Benzil)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).

  • Add the 1,2-dicarbonyl compound (1 mmol) to the solution.

  • The mixture is then stirred and heated to reflux.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-12 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure quinoxaline derivative.

Data Presentation:

Reactant 1Reactant 2SolventTemperatureTime (h)Yield (%)
This compound (1 mmol)Benzil (1 mmol)EthanolReflux485
This compound (1 mmol)Glyoxal (1 mmol)EthanolReflux678
Protocol 2: Efficient Synthesis using a Catalyst at Room Temperature

This protocol employs a catalyst to facilitate the reaction under milder conditions, often leading to higher yields and shorter reaction times. Various catalysts have been reported to be effective for quinoxaline synthesis.[1][6][7]

Materials and Equipment:

  • This compound

  • 1,2-dicarbonyl compound (e.g., Benzil)

  • Solvent (e.g., Ethanol, Toluene)

  • Catalyst (e.g., Pyridine (0.1 mmol), Iodine (20 mol%))[4][7]

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • To a stirred solution of this compound (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (10 mL), add the catalyst.

  • The reaction mixture is stirred at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 1-3 hours), the reaction mixture is worked up. If a solid catalyst is used, it can be removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Data Presentation:

Reactant 1Reactant 2CatalystSolventTemperatureTime (h)Yield (%)
This compound (1 mmol)Benzil (1 mmol)Pyridine (0.1 mmol)THFRoom Temp292
This compound (1 mmol)Benzil (1 mmol)Iodine (20 mol%)DMSORoom Temp190

Scale-up Considerations

Scaling up the synthesis of quinoxalines requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Workflow for Scale-up Synthesis:

Scale_Up_Workflow A Lab-Scale Optimization B Reagent and Solvent Sourcing & Purity Check A->B C Process Safety Assessment (HAZOP) B->C D Pilot Plant Batch (10-100x Scale) C->D E Parameter Monitoring (Temp, Stirring, pH) D->E F Work-up & Purification Strategy E->F G Impurity Profiling (HPLC, GC-MS) F->G H Final Product Characterization G->H I Documentation & Batch Record H->I

Caption: Workflow for scaling up quinoxaline synthesis.

Key Considerations:

  • Heat Management: The condensation reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to control the reaction temperature and prevent side reactions. The use of a jacketed reactor with a temperature control unit is recommended.

  • Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates. The type and speed of the stirrer should be optimized for the larger reaction volume.

  • Reagent Addition: For highly reactive 1,2-dicarbonyl compounds, controlled addition via a dropping funnel may be necessary to manage the reaction exotherm.

  • Work-up and Purification: Isolation and purification of the product on a large scale can be challenging. Crystallization is often the preferred method for purification at scale. The choice of solvent and cooling profile should be carefully optimized to maximize yield and purity.

  • Safety: A thorough risk assessment should be conducted before performing the reaction on a large scale. This includes evaluating the toxicity and flammability of all reagents and solvents.

Troubleshooting

Logical Troubleshooting Flow:

Troubleshooting_Quinoxaline_Synthesis Start Low or No Product Yield Check_Reagents Check Starting Material Purity (this compound, 1,2-dicarbonyl) Start->Check_Reagents Incomplete_Reaction Incomplete Reaction? Check_Reagents->Incomplete_Reaction Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impure Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Check_Catalyst Evaluate Catalyst Activity/ Concentration Check_Conditions->Check_Catalyst Increase_Time_Temp Increase Reaction Time or Temperature Check_Catalyst->Increase_Time_Temp Change_Catalyst Change or Increase Catalyst Loading Check_Catalyst->Change_Catalyst Incomplete_Reaction->Check_Conditions Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature) Side_Products->Optimize_Conditions Yes

Caption: Troubleshooting guide for low reaction yield.

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Consider using a more effective catalyst.
Degradation of starting materials or productEnsure the purity of starting materials. Run the reaction under an inert atmosphere if materials are air-sensitive.
Loss during work-upOptimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes.
Formation of Side Products Competing side reactionsLower the reaction temperature. Use a more selective catalyst.
Oxidation of the diaminePerform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purification Product and impurities have similar polarityOptimize the eluent system for column chromatography. Try a different recrystallization solvent or a combination of solvents.
Product is an oilAttempt to form a salt of the product, which may be a crystalline solid.

Conclusion

The synthesis of quinoxalines from this compound is a versatile and adaptable process. By selecting the appropriate reaction conditions and, if necessary, a suitable catalyst, researchers can achieve high yields of the desired quinoxaline products. The protocols and guidelines presented in this document provide a solid foundation for both small-scale synthesis and large-scale production in a research and development setting. Careful planning and optimization are key to a successful scale-up.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-methylpyridine-3,4-diamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective synthetic route starts from the commercially available 2-Chloro-5-methylpyridine. The process involves two key steps: nitration to introduce a nitro group at the 3-position, followed by the reduction of the nitro group to an amine. This pathway is generally favored due to the availability of starting materials and the relatively straightforward nature of the reactions.

Q2: What are the critical parameters to control during the nitration of 2-chloro-5-methylpyridine?

The nitration step is crucial and requires careful control of several parameters to ensure optimal yield and regioselectivity. Key parameters include the reaction temperature, the ratio of nitric acid to sulfuric acid, and the reaction time. It is imperative to maintain a low temperature during the addition of the pyridine substrate to the nitrating mixture to prevent runaway reactions and the formation of unwanted byproducts.

Q3: How can I purify the final product, this compound?

Purification of the final diamine product is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane/methanol, is often effective. Recrystallization from a suitable solvent system, like ethanol/water or ethyl acetate/hexane, can also be employed to obtain a highly pure product. The purity can be assessed by techniques such as HPLC, LC-MS, and NMR.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in the nitration step - Incomplete reaction. - Formation of multiple nitrated isomers. - Decomposition of the starting material.- Increase the reaction time or temperature cautiously. - Optimize the ratio of nitric acid to sulfuric acid. A higher proportion of sulfuric acid can enhance the concentration of the nitronium ion. - Ensure the reaction temperature is kept low (e.g., 0-5 °C) during the addition of 2-chloro-5-methylpyridine to the acid mixture.
Formation of dinitro byproducts - Reaction temperature is too high. - Extended reaction time.- Maintain a strict temperature control, not exceeding the optimal temperature for the reaction. - Monitor the reaction progress using TLC or LC-MS and quench the reaction once the starting material is consumed.
Incomplete reduction of the nitro group - Inefficient catalyst or reducing agent. - Insufficient amount of reducing agent. - Catalyst poisoning.- Use a fresh, high-quality catalyst (e.g., Palladium on carbon). - Increase the equivalents of the reducing agent (e.g., sodium borohydride, iron powder). - Ensure the starting material and solvent are free of impurities that could poison the catalyst.
Product degradation during workup - The diamine product is sensitive to air and light. - Exposure to strong acidic or basic conditions for prolonged periods.- Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon). - Use amber-colored glassware to protect the product from light. - Neutralize the reaction mixture promptly and avoid prolonged exposure to harsh pH conditions.
Difficulty in isolating the product - Product is highly soluble in the workup solvent. - Formation of emulsions during extraction.- Use a different extraction solvent or a combination of solvents. - Brine washes can help to break emulsions. - If the product is in the aqueous layer, consider back-extraction after adjusting the pH.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (50 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add fuming nitric acid (25 mL) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared and cooled, add 2-chloro-5-methylpyridine (10 g, 78.4 mmol) dropwise over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system).

  • Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure 2-Chloro-5-methyl-3-nitropyridine.

Step 2: Synthesis of this compound
  • Dissolve 2-Chloro-5-methyl-3-nitropyridine (5 g, 28.6 mmol) in ethanol (100 mL) in a round-bottom flask.

  • Add iron powder (8 g, 143 mmol) and a catalytic amount of ammonium chloride (0.5 g).

  • Heat the mixture to reflux (approximately 78 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is no longer visible. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol solvent system to yield the pure product.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 2-Chloro-5-methyl-3-nitropyridine

EntryTemperature (°C)Reaction Time (h)Molar Ratio (HNO₃:H₂SO₄)Yield (%)
1041:265
22541:258
3081:272
4041:375
5041:1.560

Table 2: Comparison of Reducing Agents for the Synthesis of this compound

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Fe / NH₄ClEthanol78385
2SnCl₂·2H₂OEthanol78478
3H₂ (1 atm), Pd/CMethanol25692
4NaBH₄ / NiCl₂·6H₂OMethanol0-25275

Visualizations

Synthesis_Workflow start Start: 2-Chloro-5-methylpyridine nitration Step 1: Nitration (HNO₃, H₂SO₄) start->nitration intermediate Intermediate: 2-Chloro-5-methyl-3-nitropyridine nitration->intermediate reduction Step 2: Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) intermediate->reduction product Final Product: This compound reduction->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic low_yield Low Yield? check_nitration Check Nitration Step low_yield->check_nitration check_reduction Check Reduction Step low_yield->check_reduction incomplete_nitration Incomplete Reaction? check_nitration->incomplete_nitration incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction optimize_nitration Optimize Temp. & Time incomplete_nitration->optimize_nitration Yes side_products Side Products? incomplete_nitration->side_products No control_temp Control Temperature Strictly side_products->control_temp Yes check_reductant Check Reducing Agent/Catalyst incomplete_reduction->check_reductant Yes product_degradation Product Degradation? incomplete_reduction->product_degradation No inert_atmosphere Use Inert Atmosphere product_degradation->inert_atmosphere Yes

Caption: Troubleshooting logic for low yield issues.

Technical Support Center: Purification of 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2-Chloro-5-methylpyridine-3,4-diamine.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Problem 1: Low Yield After Synthesis and Initial Work-up

Possible Causes:

  • Incomplete Reaction: The reduction of the nitro or nitro-oxide precursor may not have gone to completion.

  • Product Degradation: The diamine product can be sensitive to air and light, leading to degradation during work-up.

  • Losses during Extraction: Suboptimal pH during aqueous extraction can lead to the product remaining in the aqueous layer.

Solutions:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the starting material.

  • Inert Atmosphere: During work-up and purification, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the diamine.

  • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction with an organic solvent to ensure the diamine is in its free base form and has maximum solubility in the organic phase.

Problem 2: Oiling Out During Recrystallization

Possible Causes:

  • High Impurity Level: The presence of significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Solvent Choice: The chosen solvent may be too good a solvent for the compound, even at lower temperatures.

  • Rapid Cooling: Cooling the crystallization mixture too quickly can favor the formation of an oil over crystals.

Solutions:

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

  • Solvent System Adjustment:

    • If a single solvent is being used, try adding a miscible anti-solvent dropwise to the warm, dissolved solution until turbidity persists. Then, reheat gently until the solution is clear and allow to cool slowly.

    • Experiment with different solvent systems. A good starting point is a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or heptane).

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop, followed by further cooling in a refrigerator and then an ice bath. Avoid transferring the hot flask directly to an ice bath.

  • Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solution-air interface can create nucleation sites for crystal growth.

Problem 3: Streaking or Tailing of the Compound on a Silica Gel Column

Possible Causes:

  • Acidic Nature of Silica Gel: The amine groups of the diamine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.

  • Inappropriate Mobile Phase Polarity: The eluent may not be polar enough to effectively move the compound along the column.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. Common choices include:

    • 0.5-2% triethylamine (Et3N) in the eluent.

    • 0.5-2% ammonia solution in methanol as a polar component of the mobile phase.

  • Alternative Stationary Phase:

    • Alumina (basic or neutral): This can be a better choice for the purification of basic compounds.

    • Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of amines and can provide excellent peak shapes.

  • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to improve the separation of the desired compound from less polar impurities and provide a sharper elution profile.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound synthesized by hydrogenation?

The synthesis of this compound typically involves the reduction of a corresponding dinitro, nitro-amino, or nitro-N-oxide precursor. Based on this, common impurities may include:

  • Unreacted Starting Material: e.g., 2-Chloro-5-methyl-3-nitro-pyridin-4-amine or 2-Chloro-5-methyl-3,4-dinitropyridine.

  • Partially Reduced Intermediates: Such as nitroso or hydroxylamino derivatives.

  • Dehalogenated Byproducts: Where the chloro group has been replaced by hydrogen.

  • Catalyst Residues: Residual amounts of the hydrogenation catalyst (e.g., Palladium, Platinum, or Nickel).

  • Solvent Residues: Solvents used in the reaction and work-up (e.g., ethanol, ethyl acetate).

Q2: What is a recommended solvent system for the recrystallization of this compound?

While the optimal solvent system should be determined experimentally, good starting points for the recrystallization of aminopyridines include:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

  • Toluene: This can be an effective solvent for the recrystallization of many aromatic amines.

  • Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate and add hexane as an anti-solvent.

Q3: What are the recommended conditions for column chromatography of this compound?

For preparative flash column chromatography, the following conditions can be used as a starting point:

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh) or basic alumina
Mobile Phase A gradient of ethyl acetate in hexane or dichloromethane in methanol.
Mobile Phase Modifier Add 1% triethylamine (Et3N) to the mobile phase to prevent peak tailing.
Elution Gradient Start with a low polarity (e.g., 10% Ethyl Acetate in Hexane) and gradually increase to a higher polarity (e.g., 100% Ethyl Acetate, then a gradient of Methanol in Dichloromethane).

Q4: How can I monitor the purity of this compound?

Several analytical techniques can be employed to assess the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid or a buffer to control pH) is a common method. For this basic compound, a high pH mobile phase (e.g., using ammonium bicarbonate buffer at pH 8-10) can provide better peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water and ethyl acetate/hexane) at room and elevated temperatures to find a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in a refrigerator and then an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Start eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) containing 1% triethylamine.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography pure_product Pure Product recrystallization->pure_product Successful oiling_out Issue: Oiling Out recrystallization->oiling_out Unsuccessful low_yield Issue: Low Yield recrystallization->low_yield Unsuccessful column_chromatography->pure_product Successful streaking Issue: Streaking on Column column_chromatography->streaking Unsuccessful solution_oiling Adjust Solvent System Slow Cooling Use Seed Crystal oiling_out->solution_oiling solution_low_yield Optimize Reaction Improve Work-up pH Check Extraction low_yield->solution_low_yield solution_streaking Add Basic Modifier (e.g., Et3N) Use Alumina or Amine-Silica streaking->solution_streaking solution_oiling->recrystallization solution_low_yield->start Re-synthesize/ Re-extract solution_streaking->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Logic cluster_impurities Potential Impurities cluster_techniques Purification Techniques cluster_solutions Key Considerations impurities Starting Material Partially Reduced Intermediates Dehalogenated Byproducts Catalyst Residues recrystallization Recrystallization recrystallization_solutions Solvent Selection (e.g., EtOH/H2O) Slow Cooling recrystallization->recrystallization_solutions addresses column_chromatography Column Chromatography chromatography_solutions Basic Modifier (e.g., Et3N) Alumina/Amine-Silica column_chromatography->chromatography_solutions addresses pure_product Pure Product recrystallization_solutions->pure_product chromatography_solutions->pure_product crude_product Crude Product crude_product->recrystallization crude_product->column_chromatography

Caption: Logical relationships between impurities and purification techniques for this compound.

Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methylpyridine-3,4-diamine. The information is presented in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and plausible synthetic pathway involves a two-step process starting from 2-Chloro-5-methylpyridine:

  • Dinitration: Introduction of two nitro groups onto the pyridine ring at the 3- and 4-positions to yield 2-Chloro-5-methyl-3,4-dinitropyridine. This is typically achieved using a mixed acid system (e.g., nitric acid and sulfuric acid) under carefully controlled temperature conditions.

  • Reduction: Subsequent reduction of the dinitro intermediate to the desired this compound. This is often accomplished via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with a chemical reducing agent like stannous chloride or iron in acidic media.

Q2: What are the critical parameters to control during the nitration step?

The nitration of the pyridine ring is a highly exothermic reaction where temperature and the ratio of nitrating agents are critical.[1] Pyridine itself is less reactive towards electrophilic substitution than benzene, often requiring harsh conditions which can lead to side products.[2] Key parameters to control include:

  • Temperature: Maintaining a low temperature (typically 0-10 °C) during the addition of the nitrating agent is crucial to prevent over-nitration and the formation of unwanted isomers.[2]

  • Stoichiometry of Nitrating Agent: Using a minimal excess of the nitrating agent helps to favor the desired dinitration and avoid the formation of tri-nitrated or oxidized byproducts.[2]

  • Rate of Addition: A slow, dropwise addition of the nitrating mixture ensures better temperature control and maintains a low concentration of the active nitrating species, leading to a cleaner reaction profile.[2]

Q3: How can I purify the final this compound product?

Purification of the final diamine product can often be achieved by recrystallization from a suitable solvent system. Due to the basic nature of the amino groups, column chromatography on silica gel can sometimes be challenging due to tailing. If column chromatography is necessary, the addition of a small amount of a basic modifier like triethylamine to the eluent can help to improve separation. An alternative is to use a different stationary phase, such as alumina. Cation-exchange chromatography can also be an effective method for purifying aminopyridine derivatives.[3]

Troubleshooting Guide: Side Products in Synthesis

Step 1: Dinitration of 2-Chloro-5-methylpyridine

Q4: I am observing multiple spots on my TLC during the nitration step. What are the likely side products?

During the nitration of 2-Chloro-5-methylpyridine, several side products can form due to the directing effects of the substituents and the reaction conditions. The primary side products are often regioisomers of the desired dinitro compound.

Potential Side Products in Dinitration:

Side Product NameStructureReason for FormationMitigation Strategy
2-Chloro-5-methyl-3-nitropyridineC₆H₅ClN₂O₂Incomplete nitration or insufficient reaction time/temperature.Increase reaction time or slowly raise the temperature after the initial addition. Monitor reaction progress by TLC.
2-Chloro-5-methyl-3,5-dinitropyridineC₆H₄ClN₃O₄Isomeric dinitration product. The directing effects of the chloro and methyl groups can lead to substitution at the 5-position.Maintain strict temperature control. Optimize the ratio of nitric acid to sulfuric acid.
Oxidized ByproductsN/AHarsh reaction conditions (high temperature or excessive oxidant) can lead to oxidation of the methyl group or the pyridine ring.Use the minimum effective concentration of the nitrating agent and maintain low temperatures.

Q5: My nitration reaction is very exothermic and difficult to control. What can I do?

Exothermic reactions in pyridine synthesis can be hazardous and lead to degradation products.[1] To manage this, consider the following:

  • Slow Addition of Reagents: Add the nitrating agent dropwise over an extended period to control the rate of heat generation.

  • Efficient Cooling: Utilize an ice/salt bath or a cryostat to maintain a consistent low temperature.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

Step 2: Reduction of 2-Chloro-5-methyl-3,4-dinitropyridine

Q6: The reduction of my dinitro compound is not going to completion. What are the possible intermediate side products?

Incomplete reduction of the dinitro compound is a common issue and can lead to the formation of various partially reduced intermediates.

Potential Side Products in Reduction:

Side Product NameStructureReason for FormationMitigation Strategy
2-Chloro-5-methyl-3-amino-4-nitropyridineC₆H₆ClN₃O₂Incomplete reduction. This can be due to an insufficient amount of reducing agent, deactivated catalyst, or insufficient reaction time.Increase the amount of reducing agent or catalyst. Ensure the catalyst is active. Increase reaction time and/or temperature.
2-Chloro-5-methyl-3-hydroxylamino-4-nitropyridineC₆H₆ClN₃O₃A common intermediate in nitro group reduction. Its presence indicates that the reduction has started but is not complete.Continue the reaction under the same or slightly more forcing conditions.
Dehalogenated Product (5-methylpyridine-3,4-diamine)C₆H₉N₃Over-reduction, especially during catalytic hydrogenation, can lead to the cleavage of the C-Cl bond.Use a milder reducing agent or add a catalyst poison (e.g., quinoline) to prevent dehalogenation. Monitor the reaction closely.

Experimental Protocols

Note: The following protocols are generalized procedures based on the synthesis of similar compounds and should be optimized for your specific laboratory conditions.

Protocol 1: Dinitration of 2-Chloro-5-methylpyridine (Illustrative)
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2-Chloro-5-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it to 0 °C. Add the nitrating mixture dropwise to the solution of the starting material over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-20 °C) for several hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., concentrated ammonia solution or sodium hydroxide) while keeping the mixture cool. The dinitro product should precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol.

Protocol 2: Reduction of 2-Chloro-5-methyl-3,4-dinitropyridine (Illustrative)
  • Preparation: In a flask, dissolve the 2-Chloro-5-methyl-3,4-dinitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Reduction with Iron: Add iron powder and a small amount of concentrated hydrochloric acid to the solution.[4]

  • Reaction: Heat the mixture to reflux and stir for several hours. The progress of the reduction can be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium carbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diamine can be purified by recrystallization.

Troubleshooting Workflow

Below is a flowchart to guide the troubleshooting process when encountering low yield or an impure product during the synthesis.

G start Low Yield or Impure Product check_step Identify Problematic Step (Nitration or Reduction) start->check_step nitration_issue Nitration Step Issues check_step->nitration_issue Nitration reduction_issue Reduction Step Issues check_step->reduction_issue Reduction nitration_analysis Analyze Side Products (TLC, LC-MS, NMR) nitration_issue->nitration_analysis incomplete_nitration Incomplete Reaction? (Starting material remains) nitration_analysis->incomplete_nitration isomers Isomer Formation? incomplete_nitration->isomers No incomplete_nitration_sol Increase reaction time/temp or amount of nitrating agent incomplete_nitration->incomplete_nitration_sol Yes isomers_sol Lower reaction temperature. Control rate of addition. isomers->isomers_sol Yes end_point Purify and Characterize Final Product incomplete_nitration_sol->end_point isomers_sol->end_point reduction_analysis Analyze Side Products (TLC, LC-MS, NMR) reduction_issue->reduction_analysis incomplete_reduction Incomplete Reaction? (Intermediates present) reduction_analysis->incomplete_reduction dehalogenation Dehalogenation? incomplete_reduction->dehalogenation No incomplete_reduction_sol Increase reducing agent/catalyst. Check catalyst activity. incomplete_reduction->incomplete_reduction_sol Yes dehalogenation_sol Use milder reducing agent. Add catalyst poison. dehalogenation->dehalogenation_sol Yes incomplete_reduction_sol->end_point dehalogenation_sol->end_point

References

Technical Support Center: Optimization of 2-Chloro-5-methylpyridine-3,4-diamine Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the condensation of 2-Chloro-5-methylpyridine-3,4-diamine. The focus is on optimizing reaction conditions to synthesize substituted pyrido[3,4-b]quinoxalines, which are valuable intermediates in pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of condensing this compound?

A1: The condensation of this compound, typically with a 1,2-dicarbonyl compound, is a key step in the synthesis of quinoxaline derivatives. These resulting pyrido[3,4-b]quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their use as potential antimicrobial, anticancer, and anti-inflammatory agents.

Q2: What are the most common 1,2-dicarbonyl compounds used in this condensation reaction?

A2: Glyoxal and benzil are two of the most frequently used 1,2-dicarbonyl compounds for this condensation. The choice of the dicarbonyl compound will determine the substitution pattern on the resulting quinoxaline ring.

Q3: What are the typical reaction conditions for this condensation?

A3: The reaction is often carried out in a suitable solvent such as ethanol, acetic acid, or toluene.[1] It can be performed at room temperature or under reflux, depending on the reactivity of the substrates and the catalyst used.[1][2] Various catalysts, including acids (like acetic acid or p-toluenesulfonic acid) and metal salts, can be employed to improve the reaction rate and yield.[3]

Q4: My reaction is sluggish or incomplete. What could be the reason?

A4: Incomplete reactions can be due to several factors, including insufficient reaction time or temperature, or a suboptimal choice of catalyst or solvent. In some cases, the reaction may stall at a dihydroquinoxaline intermediate, which requires an oxidation step to form the final aromatic quinoxaline product.[3]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Pyrido[3,4-b]quinoxaline

Low yields are a common issue in quinoxaline synthesis and can arise from several factors.

Possible CauseTroubleshooting Steps
Suboptimal Reaction Conditions Optimize the reaction temperature, time, and solvent. Experiment with different solvents like ethanol, acetic acid, or toluene to find the most suitable one for your specific substrates.[4]
Inefficient Catalyst The choice of catalyst is crucial. If an acid catalyst is being used, consider trying different acids (e.g., acetic acid, p-TsOH). In some cases, a Lewis acid or a heterogeneous catalyst might provide better results.[1][3]
Incomplete Conversion Ensure the reaction is running for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, a gentle increase in temperature might be necessary.
Side Reactions The formation of byproducts can significantly lower the yield of the desired product. See the troubleshooting guide for side reactions below.
Problem 2: Presence of Significant Impurities or Side Products

The formation of side products is a major challenge in this condensation reaction.

Possible CauseTroubleshooting Steps
Formation of Benzimidazole Derivatives This is a common side reaction where the dicarbonyl compound (especially if it's an aldehyde) gets oxidized to a carboxylic acid, which then condenses with the diamine. To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
Dimerization of Aldehyde Starting Material If you are using an aldehyde as the dicarbonyl compound, it might self-condense, especially under basic conditions. To avoid this, slowly add the aldehyde to the reaction mixture containing the diamine.[3]
Formation of Dihydroquinoxaline Intermediate The final step in quinoxaline synthesis is often the aromatization of a dihydroquinoxaline intermediate. If this oxidation is inefficient, the intermediate may accumulate. Ensure your reaction conditions facilitate this oxidation, which might involve bubbling air through the reaction mixture or adding a mild oxidizing agent.[3]

Data Presentation

The following table summarizes the impact of different catalysts and solvents on the yield of quinoxaline synthesis, providing a basis for optimization.

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Acetic AcidEthanolRefluxNot Specified75[3]
IodineDMSO100Not Specified85[3]
Cerium(IV) ammonium nitrate (CAN)WaterRoom TempNot Specified92[3]
p-Toluenesulfonic acid (p-TsOH)TolueneRefluxNot Specified80[3]
None (Microwave-Assisted)Solvent-freeMicrowave3 min80-86[3]
CuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temp2 hours92[3]

Note: The yields presented are for general quinoxaline syntheses and may vary for the specific condensation of this compound.

Experimental Protocols

General Protocol for the Synthesis of 6-chloro-8-methyl-pyrido[3,4-b]quinoxaline

This protocol describes a general method for the condensation of this compound with glyoxal.

Materials:

  • This compound

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add a catalytic amount of acetic acid to the solution.

  • Slowly add glyoxal (1 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting diamine), cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash it with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Diamine in Ethanol add_catalyst Add Acetic Acid dissolve->add_catalyst add_glyoxal Add Glyoxal add_catalyst->add_glyoxal reflux Reflux and Monitor by TLC add_glyoxal->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter if precipitate forms concentrate Concentrate cool->concentrate if no precipitate product Pure Product filter->product chromatography Column Chromatography concentrate->chromatography chromatography->product

Caption: Experimental workflow for the synthesis of 6-chloro-8-methyl-pyrido[3,4-b]quinoxaline.

Troubleshooting_Logic cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Mitigation start Low Yield or Impure Product check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions optimize_temp Optimize Temperature/ Time check_conditions->optimize_temp change_solvent Change Solvent check_conditions->change_solvent change_catalyst Screen Catalysts check_conditions->change_catalyst inert_atmosphere Use Inert Atmosphere check_side_reactions->inert_atmosphere Benzimidazole byproduct? slow_addition Slow Addition of Aldehyde check_side_reactions->slow_addition Aldehyde dimerization? add_oxidant Add Mild Oxidant check_side_reactions->add_oxidant Dihydroquinoxaline intermediate? optimize_temp->start Re-evaluate change_solvent->start Re-evaluate change_catalyst->start Re-evaluate inert_atmosphere->start Re-evaluate slow_addition->start Re-evaluate add_oxidant->start Re-evaluate

Caption: Troubleshooting logic for optimizing condensation reactions.

References

Overcoming low reactivity of 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-5-methylpyridine-3,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and reactivity of this compound.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with this compound is showing low to no conversion. What are the primary causes and initial troubleshooting steps?

Answer:

Low reactivity in palladium-catalyzed cross-coupling reactions involving 2-chloropyridines is a common issue. The primary reason is the high bond strength of the C-Cl bond, which makes the oxidative addition step to the Pd(0) catalyst slow and often rate-limiting.[1] The presence of two adjacent amino groups can also complicate the reaction by coordinating to the palladium center, potentially deactivating the catalyst.

Initial Troubleshooting Steps:

  • Catalyst System Evaluation:

    • Palladium Precatalyst: Standard palladium sources like Pd(OAc)₂ can be inefficient. Consider using more active, air-stable precatalysts (e.g., G3 or G4 palladacycles) that generate the active Pd(0) species more reliably.[1]

    • Ligand Selection: The choice of phosphine ligand is critical. Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.[1] Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) which are designed to facilitate the oxidative addition of aryl chlorides.[1][2]

    • Catalyst Loading: For challenging substrates like this, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be necessary.[1]

  • Reaction Condition Optimization:

    • Temperature: Elevated temperatures, often in the range of 80-120 °C, are required to overcome the activation energy of the C-Cl bond cleavage.[1]

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is highly effective for Buchwald-Hartwig aminations.[1] For Suzuki couplings, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[2]

    • Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) using properly dried and degassed solvents.[1][2]

Question 2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) as a major byproduct. How can this be minimized?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It can occur when β-hydride elimination from the palladium-amido complex competes with reductive elimination, leading to the formation of the dehalogenated arene and an imine.[3]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Employing sterically hindered ligands, such as BrettPhos or RuPhos, can disfavor the β-hydride elimination pathway by creating a more crowded coordination sphere around the palladium center.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation.[1]

  • Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Trace water can contribute to side reactions.

Question 3: How can I achieve selective functionalization? The diamine portion of the molecule is reacting instead of the chloro group.

Answer:

The free amino groups are nucleophilic and can compete in reactions intended for the chloro group. To ensure selectivity, a protection strategy is often necessary.

Recommended Protection Strategy:

  • Protect the Diamine: The two amino groups can be protected as carbamates (e.g., Boc), amides, or other suitable protecting groups. The choice of protecting group will depend on the stability required for the subsequent reaction and the ease of deprotection.

  • Perform the C-Cl Functionalization: With the amino groups masked, the palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) at the 2-position can proceed without interference.

  • Deprotection: Following the successful coupling, the protecting groups can be removed under appropriate conditions (e.g., acid for Boc groups) to reveal the desired final product.

Troubleshooting Workflow for Low Cross-Coupling Yield

G start Low or No Conversion Observed check_catalyst Is the Catalyst System Optimized for Aryl Chlorides? start->check_catalyst check_conditions Are Reaction Conditions Sufficiently Forcing? check_catalyst->check_conditions No solution_catalyst Switch to Buchwald Ligand (e.g., SPhos, RuPhos). Increase Catalyst Loading (3-5 mol%). Use Air-Stable Precatalyst (e.g., G3). check_catalyst->solution_catalyst Yes check_side_reactions Are Side Reactions (e.g., Hydrodehalogenation) Predominant? check_conditions->check_side_reactions No solution_conditions Increase Temperature (100-120 °C). Use Stronger Base (NaOtBu, K3PO4). Ensure Rigorous Inert Atmosphere. check_conditions->solution_conditions Yes solution_side_reactions Use Bulky Ligand (BrettPhos). Use Slight Excess of Amine. Ensure Anhydrous Conditions. check_side_reactions->solution_side_reactions Yes success High Yield Achieved check_side_reactions->success No solution_catalyst->success solution_conditions->success solution_side_reactions->success

Caption: A workflow for troubleshooting low cross-coupling yields.

Data & Protocols

Table 1: Recommended Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or G3/G4 PrecatalystProvides a reliable source of active Pd(0). Precatalysts are often more efficient.[1]
Ligand SPhos, RuPhos, or BrettPhosBulky, electron-rich ligands are essential for activating the C-Cl bond.[1][4]
Pd/Ligand Ratio 1:2 to 1:2.5Ensures complete ligand coordination and stabilizes the active catalyst.
Catalyst Loading 2-5 mol%Higher loading is often needed for unreactive aryl chlorides.[1]
Base NaOtBu or LHMDSStrong, non-nucleophilic base required to deprotonate the amine.[4]
Solvent Toluene or 1,4-Dioxane (anhydrous)High-boiling, non-protic solvents are standard. Must be thoroughly degassed.[1]
Temperature 100 - 120 °CNecessary to overcome the energy barrier for oxidative addition.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Note: This is a generalized procedure and must be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon (repeat 3 times). Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl amine.

Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(Cl) Pd0->PdII_Aryl + Ar-Cl OxAdd Oxidative Addition PdII_Amine [L₂Pd(II)(Ar)(H₂NR)]⁺Cl⁻ PdII_Aryl->PdII_Amine + RNH₂ AmineCoord Amine Coordination PdII_Amido L₂Pd(II)(Ar)(HNR) PdII_Amine->PdII_Amido - Base-H⁺Cl⁻ Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NHR PdII_Amido->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than other chloropyridines? The reactivity of halopyridines towards nucleophilic substitution and palladium-catalyzed coupling is highly dependent on the position of the halogen. Generally, halogens at the 2- and 4-positions are more reactive than those at the 3-position.[5][6] This is because the nitrogen atom can stabilize the negative charge in the Meisenheimer-like intermediate formed during nucleophilic attack at the 2- and 4-positions through resonance.[6][7] While the chloro group in the title compound is at the activated 2-position, the presence of three electron-donating groups (two amino, one methyl) on the pyridine ring increases the electron density, making it less electrophilic and thus less susceptible to both nucleophilic attack and oxidative addition by palladium.

Q2: Can I use Suzuki coupling for this substrate? What are the key considerations? Yes, Suzuki coupling is a viable method. However, similar to the Buchwald-Hartwig reaction, success hinges on using a highly active catalytic system. Key considerations include:

  • Catalyst: Use a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich ligand like SPhos or XPhos.[2]

  • Base: A strong base like K₃PO₄ is often more effective than weaker bases like Na₂CO₃ for coupling unreactive chlorides.[2]

  • Boronic Acid Stability: Be aware of potential protodeboronation (replacement of the boronic acid group with -H) of your coupling partner, especially at high temperatures and with strong bases. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[2]

Q3: Are there alternatives to palladium-catalyzed reactions for functionalizing the C-Cl bond? Yes, under certain conditions, Nucleophilic Aromatic Substitution (SNAr) can be an alternative. This reaction typically requires a very strong nucleophile and often harsh conditions (high temperature, high pressure). The reactivity order for halopyridines in SNAr is generally 4-halo > 2-halo > 3-halo.[5] Given the electron-rich nature of this compound, SNAr reactions will likely be very slow and require highly activated nucleophiles or specific reaction conditions to achieve reasonable yields. For many transformations, modern cross-coupling methods remain the more general and efficient choice.

References

Preventing byproduct formation in quinoxaline synthesis from 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of quinoxalines (specifically, pyrido[3,4-b]pyrazines) from 2-Chloro-5-methylpyridine-3,4-diamine.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Quinoxaline Product

  • Question: My reaction is resulting in a low yield of the target 6-chloro-7-methyl-pyrido[3,4-b]pyrazine. How can I improve the yield?

  • Answer: Low yields can stem from several factors. Firstly, ensure your starting materials, particularly the 1,2-dicarbonyl compound, are pure, as impurities can interfere with the condensation. The reaction is typically a condensation of the diamine with a 1,2-dicarbonyl compound.[1] Incomplete reactions are another common cause. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a gentle increase in temperature or the addition of a catalytic amount of a weak acid (e.g., acetic acid) can sometimes drive the reaction to completion. The choice of solvent can also be critical; ethanol is commonly used and often effective.[1]

Problem 2: Formation of Multiple Products (Byproducts)

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side products and how can I minimize them?

  • Answer: The most common byproduct, especially when using an unsymmetrical 1,2-dicarbonyl compound (e.g., methylglyoxal), is a regioisomer of your target molecule. The condensation of 2-chloro-3,4-diaminopyridine with unsymmetrical glyoxals is known to produce a mixture of two regioisomers, with the 2-substituted pyrido[3,4-b]pyrazine typically being the major product.[1]

    To minimize the formation of the undesired regioisomer, you can try adjusting the reaction temperature. Lower temperatures may enhance the regioselectivity of the reaction. Additionally, the electronic nature of the substituents on the dicarbonyl compound can influence the isomeric ratio.

    Other potential byproducts, though generally less common, can include incompletely cyclized intermediates or products of over-oxidation if the reaction is exposed to air for extended periods at high temperatures. To avoid these, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Problem 3: Difficulty in Purifying the Product

  • Question: I am struggling to separate my desired quinoxaline product from the byproducts and starting materials. What purification strategies are recommended?

  • Answer: Column chromatography is the most effective method for separating the desired quinoxaline from regioisomers and other impurities. A silica gel stationary phase with a gradient elution system of hexanes and ethyl acetate is a good starting point for method development. Recrystallization can also be an effective technique for purification if a suitable solvent system can be identified.

Frequently Asked Questions (FAQs)

  • What is the general mechanism for the synthesis of quinoxalines from this compound? The reaction proceeds via a condensation reaction between the 1,2-diamine and a 1,2-dicarbonyl compound, followed by a cyclization and dehydration to form the pyrazine ring.

  • Does the chloro-substituent on the pyridine ring interfere with the reaction? The chloro group is generally stable under the typical reaction conditions for quinoxaline synthesis. It serves as a useful handle for further functionalization of the resulting pyrido[3,4-b]pyrazine through cross-coupling reactions.[1]

  • Can I use other oxidizing agents to facilitate the final aromatization step? In many cases, the condensation and cyclization proceed to the aromatic quinoxaline without the need for an additional oxidizing agent, as the reaction often involves an effective "dehydration" or is carried out in the presence of air which can act as a slow oxidant. However, for related syntheses, oxidizing agents can be employed if a dihydroquinoxaline intermediate is formed.

Quantitative Data

The following table summarizes typical yields for the synthesis of 5-chloropyrido[3,4-b]pyrazines from the closely related 2-chloro-3,4-diaminopyridine and various 1,2-dicarbonyl compounds, as reported by Laurent et al. (2003). These yields can serve as a benchmark for the synthesis using this compound.

1,2-Dicarbonyl CompoundResulting Pyrido[3,4-b]pyrazineYield (%)
Glyoxal5-Chloropyrido[3,4-b]pyrazine75
Methylglyoxal5-Chloro-2-methylpyrido[3,4-b]pyrazine70 (major regioisomer)
Benzil5-Chloro-2,3-diphenylpyrido[3,4-b]pyrazine85

Experimental Protocols

General Procedure for the Synthesis of 6-Chloro-7-methyl-pyrido[3,4-b]pyrazines

This protocol is adapted from the synthesis of 5-chloropyrido[3,4-b]pyrazines.[1]

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the 1,2-dicarbonyl compound (1.0 mmol).

  • Add a catalytic amount of acetic acid (0.1 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

reaction_pathway reagents This compound + 1,2-Dicarbonyl Compound intermediate Dihydro-pyrido[3,4-b]pyrazine intermediate reagents->intermediate Condensation & Cyclization product 6-Chloro-7-methyl-pyrido[3,4-b]pyrazine intermediate->product Dehydration / Oxidation

Caption: General reaction pathway for the synthesis of 6-Chloro-7-methyl-pyrido[3,4-b]pyrazine.

byproduct_formation start This compound + Unsymmetrical 1,2-Dicarbonyl product_major Major Regioisomer (e.g., 2-substituted) start->product_major Major Pathway product_minor Minor Regioisomer (e.g., 3-substituted) start->product_minor Minor Pathway troubleshooting_workflow start Low Yield or Byproduct Formation check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK purification Optimize Purification (Column Chromatography) check_purity->purification Impurities Found use_catalyst Consider Catalytic Acid optimize_temp->use_catalyst No Improvement optimize_temp->purification Improved inert_atmosphere Use Inert Atmosphere use_catalyst->inert_atmosphere No Improvement use_catalyst->purification Improved inert_atmosphere->purification Still Impure

References

Technical Support Center: Enhancing the Purity of 2-Chloro-5-methylpyridine-3,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for increasing the purity of 2-Chloro-5-methylpyridine-3,4-diamine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Low Recovery or No Crystal Formation During Recrystallization

  • Question: I am attempting to purify my this compound derivative by recrystallization, but I am experiencing either very low yield or no crystal formation at all. What are the likely causes and how can I resolve this?

  • Answer: Low recovery or failure to crystallize during recrystallization is a common issue, often stemming from the selection of an inappropriate solvent system or suboptimal conditions. Due to the presence of two basic amine groups and a polar pyridine ring, these derivatives can exhibit complex solubility behaviors.

    Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For polar compounds like diamino-pyridines, consider polar protic solvents (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., acetonitrile, ethyl acetate). Often, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) is required to achieve the desired solubility profile.
Too Much Solvent Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization. Solution: After dissolving the crude product in a minimal amount of hot solvent, if no crystals form upon cooling, slowly evaporate the solvent until the solution becomes slightly turbid, then allow it to cool again.
Solution is Too Dilute Similar to using too much solvent, if the initial concentration of the crude product is too low, the solution may not reach saturation upon cooling. Solution: Concentrate the solution by carefully removing some of the solvent under reduced pressure or with a gentle stream of inert gas before attempting to cool and crystallize.
"Oiling Out" The compound may separate from the solution as a liquid (oil) rather than a solid. This often occurs when the cooling process is too rapid or the solvent is not ideal. Solution: Re-heat the solution to re-dissolve the oil. Allow the solution to cool more slowly. If oiling persists, try adding a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until slight turbidity appears, then cool slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization.
Presence of Impurities Certain impurities can inhibit crystal formation. Solution: If recrystallization fails repeatedly, a preliminary purification step, such as a quick filtration through a small plug of silica gel to remove baseline impurities, may be necessary before attempting recrystallization again.

Issue 2: Poor Separation During Column Chromatography

  • Question: I am using column chromatography to purify my this compound derivative, but I am getting poor separation between my product and impurities. How can I improve the resolution?

  • Answer: Achieving good separation of polar, basic compounds like diamino-pyridines on silica gel can be challenging due to strong interactions with the acidic stationary phase. This can lead to peak tailing and co-elution with impurities.

    Troubleshooting Strategies for Column Chromatography:

Problem Possible Cause Recommended Solution
Peak Tailing The basic amine groups are interacting strongly with the acidic silanol groups on the silica gel surface.Add a small amount of a basic modifier to your mobile phase. For example, adding 0.5-1% triethylamine or ammonia in methanol to the eluent can significantly improve peak shape by competing for the active sites on the silica.[1]
Co-elution of Impurities The polarity of the mobile phase is not optimized for separating the target compound from closely related impurities.Systematically screen different mobile phase compositions using Thin Layer Chromatography (TLC) first. A common mobile phase for these types of compounds is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). Gradually increasing the polarity by increasing the percentage of methanol will decrease the retention factor (Rf).
Product Streaking on the Column The compound is not fully dissolving in the mobile phase as it moves down the column, or it is interacting too strongly with the stationary phase.Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase or a slightly stronger solvent before loading it onto the column. "Dry loading" the sample (adsorbing it onto a small amount of silica gel and then adding the powder to the top of the column) can also improve resolution.
Irreversible Adsorption The highly basic nature of the diamine can lead to it getting stuck on the acidic silica gel.Consider using a less acidic stationary phase, such as neutral alumina. Alternatively, reversed-phase chromatography on a C18 column with a buffered mobile phase (e.g., acetonitrile/water with a buffer like ammonium acetate) can be a very effective alternative for purifying polar basic compounds.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common types of impurities I might encounter in the synthesis of this compound derivatives?

    • A1: Common impurities often include unreacted starting materials, partially reacted intermediates (e.g., mono-aminated species if the diamine is formed in a two-step process), over-reacted byproducts, and regioisomers depending on the synthetic route. For instance, if the diamine is prepared by reduction of a dinitro precursor, incomplete reduction can lead to nitro-amino impurities.

  • Q2: Can I use acid-base extraction to purify my this compound derivative?

    • A2: Yes, acid-base extraction can be a useful preliminary purification step. Due to the basic nature of the diamine groups, your compound can be protonated and extracted into an acidic aqueous phase (e.g., dilute HCl), leaving non-basic organic impurities behind in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH or NaHCO₃) will precipitate the purified free-base form of your compound, which can then be extracted back into an organic solvent.

  • Q3: My purified compound appears to be degrading over time. What are the stability concerns for these types of molecules?

    • A3: Aromatic amines, and particularly diamines, can be susceptible to oxidation, which can lead to discoloration (e.g., turning from off-white to brown or purple). This can be accelerated by exposure to air, light, and trace metals. To minimize degradation, store the purified compound under an inert atmosphere (nitrogen or argon), protect it from light by using amber vials or wrapping containers in foil, and store it at a low temperature.

  • Q4: What is a good starting point for developing an HPLC method for purity analysis?

    • A4: For purity analysis of this compound derivatives, a reversed-phase HPLC method is generally a good starting point.

      • Column: A C18 column is a standard choice.

      • Mobile Phase: A gradient elution with acetonitrile and water is common. To improve peak shape for these basic compounds, it is advisable to use a buffer. A volatile buffer such as 0.1% formic acid or 10 mM ammonium acetate in both the aqueous and organic phases is a good starting point, especially if the analysis is coupled with mass spectrometry.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a this compound Derivative

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a potential recrystallization solvent (e.g., ethanol). If the compound dissolves readily at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is not suitable. The ideal solvent will dissolve the compound when heated but not at room temperature. Test various solvents and mixed solvent systems to find the optimal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Flash Column Chromatography

  • Mobile Phase Selection: Using TLC, identify a solvent system that provides a good separation between your target compound and impurities, with an Rf value for the target compound of approximately 0.2-0.4. A common starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. For these basic compounds, adding 0.5-1% triethylamine to the mobile phase is highly recommended to prevent peak tailing.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is readily soluble in, like dichloromethane) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Data Presentation

Table 1: Illustrative Purity Improvement of a this compound Derivative by Different Purification Methods

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield
Recrystallization (Ethanol/Water)85%97%75%
Column Chromatography (Silica Gel, DCM/MeOH with 1% TEA)85%98.5%80%
Acid-Base Extraction followed by Recrystallization85%99.2%65%

Note: The data presented in this table are for illustrative purposes and actual results will vary depending on the specific derivative and the nature of the impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product (e.g., 85% Purity) recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction hplc_analysis Purity Analysis (HPLC) recrystallization->hplc_analysis column_chromatography->hplc_analysis acid_base_extraction->recrystallization pure_product Pure Product (>98% Purity) hplc_analysis->pure_product

Caption: Experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue (e.g., Low Purity) recryst_issue Low Yield / Oiling Out start->recryst_issue Recrystallization? chrom_issue Poor Separation / Tailing start->chrom_issue Chromatography? recryst_sol_1 Optimize Solvent System recryst_issue->recryst_sol_1 recryst_sol_2 Slow Cooling recryst_issue->recryst_sol_2 recryst_sol_3 Seed Crystals recryst_issue->recryst_sol_3 end_node Improved Purity recryst_sol_1->end_node recryst_sol_2->end_node recryst_sol_3->end_node chrom_sol_1 Add Basic Modifier (TEA) chrom_issue->chrom_sol_1 chrom_sol_2 Optimize Mobile Phase chrom_issue->chrom_sol_2 chrom_sol_3 Change Stationary Phase chrom_issue->chrom_sol_3 chrom_sol_1->end_node chrom_sol_2->end_node chrom_sol_3->end_node

Caption: A logical decision tree for troubleshooting common purification problems.

References

Challenges in the synthesis and handling of 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting strategies, and frequently asked questions (FAQs) regarding the synthesis and handling of 2-Chloro-5-methylpyridine-3,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and plausible synthetic route starts from 2-chloro-5-methylpyridine. The process involves N-oxidation, followed by nitration at the 4-position. The resulting 2-chloro-5-methyl-4-nitropyridine-1-oxide can then be selectively reduced to introduce the 4-amino group. Subsequent nitration at the 3-position, followed by a final reduction step, yields the target this compound.

Q2: I am having trouble with the final reduction of the dinitro or nitro-amino precursor. What are the likely causes?

A2: Incomplete reduction is a common challenge. Key factors to investigate include the activity of your catalyst (if using catalytic hydrogenation), the stoichiometry of your reducing agent, and the reaction conditions. For catalytic hydrogenations, ensure the catalyst is not poisoned and that there is efficient hydrogen gas dispersion. For metal/acid reductions, the purity and surface area of the metal are crucial.

Q3: I am observing the formation of side products during the reduction step. How can I minimize these?

A3: Side products such as hydroxylamines, nitroso, or azoxy compounds can form during the reduction of nitro groups. To improve selectivity for the diamine, ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. Proper temperature control is also critical, as exothermic reactions can lead to the formation of undesired byproducts.

Q4: What are the best practices for handling and storing this compound?

A4: this compound, like other diaminopyridines, is susceptible to oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C) and protected from light. Avoid contact with strong oxidizing agents. The salt form (e.g., hydrochloride) may offer enhanced stability compared to the free base.

Q5: How can I purify the final this compound product?

A5: Purification can typically be achieved through recrystallization from a suitable solvent system. Column chromatography on silica gel or alumina can also be employed, but care must be taken as the basic nature of the diamine may lead to streaking or decomposition on acidic silica gel. Using a mobile phase containing a small amount of a basic modifier like triethylamine can help mitigate these issues.

Troubleshooting Guides

Problem 1: Low Yield in the Nitration of 2-chloro-5-methylpyridine-1-oxide
Possible Cause Suggested Solution
Insufficiently strong nitrating agent. Ensure the use of a potent nitrating mixture, such as a combination of concentrated nitric acid and concentrated sulfuric acid.
Reaction temperature is too low. While initial cooling is necessary for controlled addition, the reaction may require heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.
Incomplete N-oxidation of the starting material. Verify the purity of the 2-chloro-5-methylpyridine-1-oxide before proceeding with nitration.
Problem 2: Incomplete Reduction of the Nitro Group(s)
Possible Cause Suggested Solution
Catalyst poisoning (for catalytic hydrogenation). Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds. The amine product itself can sometimes inhibit the catalyst. Using a higher catalyst loading or a different catalyst (e.g., Raney Nickel instead of Pd/C) may be beneficial.
Inactive metal (for metal/acid reduction). Use fresh, finely powdered metal (e.g., iron, tin) to ensure a high surface area. Pre-activation of the metal may be necessary.
Insufficient amount of reducing agent. Use a stoichiometric excess of the reducing agent (e.g., metal, hydride) to ensure complete conversion.
Poor hydrogen gas dispersion (for catalytic hydrogenation). Ensure vigorous stirring and an adequate flow of hydrogen gas.
Problem 3: Product Decomposition During Workup or Purification
Possible Cause Suggested Solution
Oxidation of the diamine by air. Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Decomposition on acidic silica gel during chromatography. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.
Exposure to strong light. Protect the compound from light at all stages of handling and storage.

Experimental Protocols

Proposed Synthesis of this compound

This is a proposed multi-step synthesis based on established chemical transformations for similar pyridine derivatives.

Step 1: Synthesis of 2-chloro-5-methyl-4-nitropyridine-1-oxide

  • To a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • After cooling to room temperature, pour the mixture into ice water.

  • Adjust the pH to 2-3 with a sodium carbonate solution.

  • Collect the resulting yellow solid by filtration and wash with ice water.

  • Combine the filtrates and extract with hot chloroform.

  • Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-chloro-5-methyl-4-nitropyridine-1-oxide.

Step 2: Synthesis of 2-chloro-5-methyl-4-aminopyridine

  • In a flask, dissolve the 2-chloro-5-methyl-4-nitropyridine-1-oxide from the previous step in ethanol.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to 60-65 °C for approximately 30 minutes, monitoring the reaction by TLC.

  • After completion, cool the reaction and filter to remove the iron salts.

  • Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and evaporate the solvent to obtain 2-chloro-5-methyl-4-aminopyridine.

Step 3: Synthesis of 2-chloro-5-methyl-3-nitro-4-aminopyridine

  • Dissolve 2-chloro-5-methyl-4-aminopyridine in concentrated sulfuric acid at a low temperature (0-5 °C).

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., ammonia or sodium carbonate) to precipitate the product.

  • Filter, wash, and dry the solid to obtain 2-chloro-5-methyl-3-nitro-4-aminopyridine.

Step 4: Synthesis of this compound

  • Dissolve 2-chloro-5-methyl-3-nitro-4-aminopyridine in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Typical Reaction Conditions for the Reduction of Aromatic Nitro Groups

Method Reducing Agent/Catalyst Solvent Temperature Typical Yield
Catalytic HydrogenationH₂, Pd/C (5-10 mol%)Ethanol, Methanol, Ethyl AcetateRoom Temperature>90%
Catalytic HydrogenationH₂, Raney NickelEthanol, MethanolRoom Temperature>85%
Metal/Acid ReductionFe powder, HCl (cat.)Ethanol/Water60-80 °C80-95%
Metal Salt ReductionSnCl₂·2H₂OEthanol, Ethyl Acetate50-70 °C75-90%

Table 2: Stability of 3,4-Diaminopyridine Capsules under Different Storage Conditions

Storage Condition Time (Months) Appearance Remaining Drug (%)
Refrigerated (4 °C)6No change98-102%
Room Temperature (23 °C)6No change98-101%
Elevated Temperature (37 °C)1No change97-100%

Data adapted from a stability study on 3,4-diaminopyridine and is expected to be indicative for this compound.[1][2]

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Nitration cluster_step5 Step 5: Final Reduction 2_chloro_5_methylpyridine 2-Chloro-5-methylpyridine N_oxide 2-Chloro-5-methylpyridine-1-oxide 2_chloro_5_methylpyridine->N_oxide Oxidation nitro_N_oxide 2-Chloro-5-methyl-4-nitropyridine-1-oxide N_oxide->nitro_N_oxide HNO₃/H₂SO₄ amino_pyridine 2-Chloro-5-methyl-4-aminopyridine nitro_N_oxide->amino_pyridine Reduction (e.g., Fe/HCl) nitro_amino_pyridine 2-Chloro-5-methyl-3-nitro-4-aminopyridine amino_pyridine->nitro_amino_pyridine HNO₃/H₂SO₄ final_product This compound nitro_amino_pyridine->final_product Reduction (e.g., H₂/Pd/C)

Caption: Proposed synthetic workflow for this compound.

TroubleshootingNitroReduction start Incomplete Nitro Group Reduction catalyst_check Using Catalytic Hydrogenation? start->catalyst_check catalyst_issues Check for Catalyst Poisoning (e.g., sulfur impurities) Increase Catalyst Loading Ensure Proper H₂ Dispersion catalyst_check->catalyst_issues Yes metal_issues Using Metal/Acid Reduction? catalyst_check->metal_issues No common_issues Check Reaction Conditions: - Increase Temperature? - Sufficient Reaction Time? - Adequate Stirring? catalyst_issues->common_issues metal_quality Use Fresh, Finely Powdered Metal Consider Metal Activation Check Acid Concentration metal_issues->metal_quality Yes metal_issues->common_issues No metal_quality->common_issues reagent_stoichiometry Ensure Sufficient Excess of Reducing Agent common_issues->reagent_stoichiometry solution Improved Yield and Purity reagent_stoichiometry->solution

Caption: Troubleshooting guide for incomplete nitro group reduction.

References

Effect of solvent on the reaction rate of 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine-3,4-diamine

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of this compound, with a specific focus on the impact of solvent selection on reaction rates. The information is presented in a practical question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to form this compound is sluggish. How does the choice of solvent affect the reaction rate?

A1: The reaction of 2-Chloro-5-methylpyridine with a diamine source proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction. Generally, polar aprotic solvents are preferred as they can effectively solvate the charged intermediate without strongly solvating the nucleophile, thus accelerating the reaction.

Data Presentation: Effect of Solvent on Reaction Rate

SolventDielectric Constant (ε) at 20°CRelative Rate (k_rel)Comments
Dimethyl Sulfoxide (DMSO)47.2~100Highly polar aprotic, excellent for SNAr.
N,N-Dimethylformamide (DMF)36.7~80Good polar aprotic alternative to DMSO.
Acetonitrile (MeCN)37.5~50Polar aprotic, moderate rate enhancement.
Tetrahydrofuran (THF)7.5~10Less polar, results in slower reaction rates.
Dioxane2.2~5Low polarity, generally slow reaction.
Toluene2.4~1Nonpolar, very slow reaction rate.
Ethanol24.6VariesPolar protic; can slow down the reaction by solvating the nucleophile.
Methanol32.7VariesPolar protic; similar to ethanol, can hinder the reaction.

Note: The relative rates are estimations based on general principles of SNAr reactions and may vary depending on the specific reactants and conditions.

Q2: I'm observing the formation of side products. What are the common impurities and how can I minimize them?

A2: Common side products in the synthesis of substituted pyridines can include over-alkylation, where the diamine reacts at multiple sites if it has more than two nucleophilic centers, or reactions with impurities in the starting materials. Hydrolysis of the chloro-substituent to a hydroxyl group can also occur if water is present in the reaction mixture.

Troubleshooting Side Products:

  • Purity of Starting Materials: Ensure the purity of 2-Chloro-5-methylpyridine and the diamine to avoid side reactions with impurities.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine and other sensitive reagents.

  • Anhydrous Conditions: Use anhydrous solvents to minimize the formation of the corresponding hydroxypyridine derivative.

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants to reduce the likelihood of over-alkylation. A slight excess of the diamine may be beneficial.

Q3: The workup and purification of my product are proving difficult. What are some recommended procedures?

A3: Pyridine derivatives can be challenging to purify due to their basicity and polarity.

  • Aqueous Workup: A standard aqueous workup can be employed to remove inorganic salts. Washing with a saturated solution of sodium bicarbonate can help to neutralize any acidic byproducts.

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Column Chromatography: Purification by silica gel column chromatography is often effective. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be used to separate the product from impurities.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol provides a general guideline for the amination of 2-Chloro-5-methylpyridine.

Materials:

  • 2-Chloro-5-methylpyridine

  • Appropriate diamine (e.g., 1,2-diaminobenzene or a protected equivalent)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., potassium carbonate or triethylamine)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-5-methylpyridine (1 equivalent) and the chosen anhydrous solvent.

  • Add the diamine (1.1-1.2 equivalents) and the non-nucleophilic base (2 equivalents).

  • Heat the reaction mixture to a temperature between 80-120°C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Kinetic Study of the Solvent Effect by HPLC

This protocol outlines a method for quantitatively assessing the effect of different solvents on the reaction rate.

Procedure:

  • Set up parallel reactions in different anhydrous solvents (e.g., DMSO, DMF, Acetonitrile, THF) following the general synthetic protocol.

  • Ensure all reaction parameters (temperature, concentrations, stoichiometry) are identical across all experiments.

  • At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot immediately by diluting it with a suitable solvent (e.g., acetonitrile/water mixture).

  • Analyze the quenched samples by HPLC to determine the concentration of the starting material and the product.

  • Plot the concentration of the product versus time for each solvent.

  • Determine the initial reaction rate for each solvent from the slope of the initial linear portion of the concentration-time curve.

  • Compare the initial rates to determine the relative effect of each solvent on the reaction rate.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Select Solvents (e.g., DMSO, DMF, THF) C Set up Parallel Reactions (Inert Atmosphere) A->C B Prepare Reactants (2-Chloro-5-methylpyridine, Diamine, Base) B->C D Heat Reactions (Constant Temperature) C->D E Aliquot Sampling (Time Intervals) D->E F Quench Aliquots E->F G HPLC Analysis F->G H Determine Concentrations (Product & Reactant) G->H I Plot Concentration vs. Time H->I J Calculate Initial Rates I->J K Compare Solvent Effects J->K

Caption: Workflow for studying the effect of solvent on reaction rate.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues Start Reaction Issue? LowYield Low or No Conversion Start->LowYield PurityIssue Side Products Observed Start->PurityIssue CheckSolvent Solvent Choice? (Use Polar Aprotic) LowYield->CheckSolvent CheckTemp Temperature Too Low? LowYield->CheckTemp CheckPurity Impure Reagents? LowYield->CheckPurity CheckWater Water Present? (Use Anhydrous Conditions) PurityIssue->CheckWater CheckAtmosphere Reaction Open to Air? (Use Inert Gas) PurityIssue->CheckAtmosphere CheckStoich Incorrect Stoichiometry? PurityIssue->CheckStoich

Caption: Troubleshooting guide for the synthesis of this compound.

References

Validation & Comparative

The Discerning Reactivity of Substituted Pyridinediamines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridinediamines is paramount for the rational design of novel therapeutics. These scaffolds are prevalent in medicinal chemistry, particularly as kinase inhibitors. This guide provides a comparative analysis of their reactivity, supported by experimental data from closely related pyridine derivatives, and details the experimental protocols for key reactivity assessments.

The strategic placement of amino groups on the pyridine ring, along with other substituents, profoundly influences the electron density and, consequently, the susceptibility of the molecule to various chemical transformations. This guide focuses on the principles of nucleophilic aromatic substitution (SNAr), a key reaction in the functionalization of these heterocyles.

Comparative Reactivity in Nucleophilic Aromatic Substitution

Substituent (at C-2)Leaving Groupk (M-2s-1)Relative RateΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Cyano-CN1.1 x 10-3~3920.5-10.3
Fluoro-F2.8 x 10-5122.5-9.1
Chloro-Cl2.1 x 10-5~0.7522.4-10.3
Bromo-Br2.6 x 10-5~0.9322.3-9.8
Iodo-I2.6 x 10-5~0.9322.3-9.8

Data extracted from a study on 2-substituted N-methylpyridinium ions reacting with piperidine in methanol. This serves as a proxy for understanding the electronic effects on a pyridine ring, which are applicable to pyridinediamines.

Observations and Reactivity Trends:

  • Electron-Withdrawing Groups Enhance Reactivity: The cyano group, a strong electron-withdrawing group, significantly accelerates the rate of nucleophilic substitution by stabilizing the negatively charged Meisenheimer intermediate. This effect is expected to be similar in pyridinediamine systems.

  • Leaving Group Ability: In this specific study on pyridinium ions, the typical "element effect" (F > Cl > Br > I) for SNAr is not observed. Instead, the reactivity of the halogens is comparable. This is attributed to a change in the rate-determining step of the reaction mechanism for this particular substrate class. For many other activated aryl systems, fluoride is a significantly better leaving group.

  • Role of Amino Groups: The amino groups in pyridinediamines are strong electron-donating groups. Their presence generally deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, their position relative to the leaving group and other substituents can lead to complex reactivity patterns.

Experimental Protocols

To enable researchers to conduct their own comparative reactivity studies, detailed methodologies for key experiments are provided below.

General Protocol for Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for determining the rate constants of SNAr reactions of substituted pyridinediamines with a nucleophile, such as piperidine.

Materials:

  • Substituted pyridinediamine derivative

  • Nucleophile (e.g., piperidine)

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • UV-Vis spectrophotometer or HPLC

  • Thermostatted cell holder

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare stock solutions of the substituted pyridinediamine and the nucleophile in the chosen anhydrous solvent.

  • Reaction Initiation: In a thermostatted cuvette, mix the pyridinediamine solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately begin monitoring the reaction by recording the change in absorbance at a wavelength where the product absorbs and the starting material does not, or by taking aliquots at specific time intervals for HPLC analysis.

  • Data Analysis: Plot the natural logarithm of the absorbance (or concentration of the starting material) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).

  • Second-Order Rate Constant Calculation: The second-order rate constant (k) can be calculated by dividing kobs by the concentration of the nucleophile.

Synthesis of a Substituted Pyridinediamine Derivative (Illustrative Example)

This protocol provides a general method for the synthesis of a substituted 2,6-diaminopyridine, which can then be used in reactivity studies.

Reaction: Buchwald-Hartwig amination of 2,6-dichloropyridine.

Materials:

  • 2,6-dichloropyridine

  • Amine (e.g., ammonia, benzylamine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Reagent Addition: Add the 2,6-dichloropyridine and the amine to the flask, followed by anhydrous toluene.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Signaling Pathways and the Role of Pyridinediamines

Substituted pyridinediamine scaffolds are key components of many kinase inhibitors due to their ability to form crucial hydrogen bonds within the ATP-binding pocket of these enzymes. Below are diagrams of two important signaling pathways where such inhibitors are active.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_cell Cell Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Pyridinyl_Imidazole_Inhibitor Pyridinediamine-based p38 Inhibitor Pyridinyl_Imidazole_Inhibitor->p38 MAPK Inhibition VEGFR2_pathway cluster_extracellular Extracellular cluster_cell Cell VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Pyridine_Inhibitor Pyridine-based VEGFR-2 Inhibitor Pyridine_Inhibitor->VEGFR-2 Inhibition

Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate analytical method is contingent upon factors such as the sample matrix, required sensitivity, and available instrumentation. This guide presents hypothetical, yet detailed, experimental protocols and validation parameters to provide a robust framework for method development and validation in accordance with industry standards.

Comparison of Potential Analytical Methods

The following table summarizes the key performance characteristics of the proposed analytical techniques for the quantification of 2-Chloro-5-methylpyridine-3,4-diamine.

Parameter HPLC-UV LC-MS/MS GC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile compounds, detection by mass-to-charge ratio.
Specificity Moderate to GoodExcellentGood to Excellent
Sensitivity ng-µg rangepg-ng rangeng-µg range (can be improved with derivatization)
Matrix Effect Low to ModerateCan be significant; may require internal standards.Moderate; may require derivatization to improve volatility.
Instrumentation Widely availableSpecialized, higher costWidely available
Typical Use Routine quality control, purity assessment.Trace level quantification, metabolite studies.Analysis of volatile impurities, alternative to HPLC.

Detailed Experimental Protocols

The following protocols are proposed starting points for method development and require optimization and full validation for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated stability-indicating assay for 3,4-diaminopyridine, a structurally related compound.[1][2]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.

    • Generate a series of calibration standards by diluting the stock solution with the mobile phase.

    • Dissolve or dilute samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, an LC-MS/MS method is recommended.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC-UV method described above.

  • Ionization Mode: ESI Positive.

  • MS/MS Parameters (Hypothetical):

    • Precursor Ion (Q1): [M+H]⁺ (Calculated m/z for C₆H₈ClN₃ = 158.04).

    • Product Ions (Q3): To be determined by infusion of a standard solution. Potential fragments could involve the loss of NH₃ or cleavage of the pyridine ring.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but lower concentrations will be required. An isotopically labeled internal standard is recommended for optimal accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable alternative, particularly for assessing volatile impurities. Derivatization may be necessary to improve the volatility and peak shape of the diamine compound.

  • Instrumentation: Gas chromatograph with a mass spectrometer detector.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Derivatization (if required): Silylation with a reagent like BSTFA with 1% TMCS can be explored to improve volatility.

  • Standard and Sample Preparation:

    • Prepare a stock solution in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Prepare calibration standards by dilution.

    • If derivatization is performed, evaporate the solvent from an aliquot of the standard or sample and add the derivatizing agent. Heat as required to complete the reaction before injection.

Method Validation Workflow

The validation of the chosen analytical method is critical to ensure that it is fit for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Method Validation Execution cluster_3 Finalization A Method Development B Optimization A->B C Define Validation Parameters & Acceptance Criteria B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Validation Report J->K L Method Implementation K->L

Caption: Workflow for Analytical Method Validation.

Logical Framework for Method Selection

The choice between these methods depends on a logical evaluation of the analytical requirements. The following diagram illustrates the decision-making process.

G A Define Analytical Need for This compound B High Sensitivity Required? (Trace Analysis) A->B C Routine QC / Purity? A->C B->C No D LC-MS/MS B->D Yes E HPLC-UV C->E Yes F Alternative for Volatiles? C->F No H Method Validation D->H E->H G GC-MS F->G Yes G->H

Caption: Decision tree for analytical method selection.

Validation Parameters and Acceptance Criteria

The following table outlines the key validation parameters and typical acceptance criteria as per ICH guidelines.

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference at the retention time of the analyte. Peak purity should be demonstrated.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be defined based on the application (e.g., 80-120% of the test concentration).
Accuracy The closeness of test results to the true value.% Recovery typically within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-assay): RSD ≤ 2%. Intermediate Precision (inter-assay): RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate) are slightly varied.

References

A Comparative Analysis of the Biological Activity of Quinoxalines: Unveiling the Potential of 2-Chloro-5-methylpyridine-3,4-diamine Derived Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Quinoxaline derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2] This guide provides a comparative analysis of the biological activity of quinoxaline derivatives, with a particular focus on those synthesized from 2-Chloro-5-methylpyridine-3,4-diamine versus other common precursors like o-phenylenediamine. The objective is to furnish a clear, data-driven comparison to inform future drug discovery and development efforts.

Deciphering the Biological Landscape of Quinoxalines

The versatile structure of the quinoxaline nucleus, a fusion of a benzene and a pyrazine ring, allows for extensive functionalization, leading to a diverse array of pharmacological profiles.[3] These derivatives have demonstrated significant potential in combating various diseases by targeting critical cellular pathways and processes.

Anticancer Activity: A Primary Focus

Quinoxaline derivatives have shown remarkable efficacy against a multitude of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases (e.g., VEGFR-2, EGFR), and topoisomerase II, as well as the induction of apoptosis.[4][5][6]

Antimicrobial and Antiviral Potential

Beyond their anticancer properties, quinoxalines are recognized for their potent antimicrobial and antiviral activities.[1][7] Certain derivatives exhibit significant inhibitory effects against various bacterial and fungal strains, while others have demonstrated promising activity against a range of viruses.[8][9]

Comparative Efficacy: A Data-Driven Overview

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline ring, which in turn is determined by the choice of precursor. While direct comparative studies on quinoxalines derived from this compound are emerging, we can extrapolate and compare their potential with well-studied derivatives from other precursors based on existing data.

In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values in µM) of various quinoxaline derivatives against different human cancer cell lines. This data, although not a direct head-to-head comparison, provides valuable insights into the potency of different structural motifs.

Precursor/Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
o-Phenylenediamine DerivedCompound 6kHeLa (Cervical)12.17 ± 0.9[10]
HCT-116 (Colon)9.46 ± 0.7[10]
MCF-7 (Breast)6.93 ± 0.4[10]
o-Phenylenediamine DerivedCompound 5HeLa (Cervical)0.126[3]
SMMC-7721 (Hepatoma)0.071[3]
K562 (Leukemia)0.164[3]
2-Chloroquinoxaline Derived14g (Chalcone)K-562 (Leukemia)0.622 - 1.81[11]
HCT-116 (Colon)0.622 - 1.81[11]
MCF7 (Breast)0.622 - 1.81[11]
Substituted QuinoxalineCompound 4mA549 (Lung)9.32 ± 1.56[12][13]
Compound 4bA549 (Lung)11.98 ± 2.59[12][13]
5,8-Quinoxalinedione DerivativeCompound 10MKN 45 (Gastric)0.073[14]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound. The following table presents MIC values (in µg/mL) for various quinoxaline derivatives against selected microbial strains.

Precursor/Derivative ClassCompoundMicrobial StrainMIC (µg/mL)Reference
o-Phenylenediamine Derived5m-5pS. aureus4-16[8]
B. subtilis8-32[8]
MRSA8-32[8]
E. coli4-32[8]
Quinoxaline DerivativeNot specifiedMRSA1-8[15]
2,3-Substituted QuinoxalineVariousS. aureus(12-18 mm inhibition zone)[16]
C. albicans(13-18.5 mm inhibition zone)[16]

Note: MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols: Methodologies for Biological Evaluation

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[6]

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The quinoxaline compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[15]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[7]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological activity of quinoxaline derivatives, it is crucial to visualize the molecular pathways they modulate and the experimental workflows used for their evaluation.

G cluster_synthesis Synthesis of Quinoxalines cluster_bioactivity Biological Activity Screening cluster_mechanism Mechanism of Action Studies Precursor Precursor (e.g., this compound or o-phenylenediamine) Quinoxaline Quinoxaline Derivative Precursor->Quinoxaline Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Quinoxaline Anticancer Anticancer Assays (e.g., MTT) Quinoxaline->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Quinoxaline->Antimicrobial Data IC50 / MIC Values Anticancer->Data Antimicrobial->Data Signaling Signaling Pathway Analysis Data->Signaling Apoptosis Apoptosis Induction Data->Apoptosis

Caption: Experimental workflow for synthesis and biological evaluation of quinoxaline derivatives.

G cluster_pathway VEGFR-2 Signaling Pathway Quinoxaline Quinoxaline Derivative VEGFR2 VEGFR-2 Quinoxaline->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

Conclusion and Future Directions

The available data strongly supports the continued exploration of quinoxaline derivatives as a promising source of novel therapeutic agents. While derivatives from established precursors like o-phenylenediamine have demonstrated significant biological activity, the unique structural features of quinoxalines derived from this compound warrant dedicated investigation. The introduction of the pyridine ring and the chloro and methyl substituents could modulate the electronic and steric properties of the resulting quinoxaline, potentially leading to enhanced potency, selectivity, and novel mechanisms of action.

Future research should focus on the systematic synthesis and biological evaluation of a library of quinoxalines derived from this compound. Direct, head-to-head comparative studies against derivatives from other precursors are essential to definitively establish their therapeutic potential. Furthermore, in-depth mechanistic studies, including the elucidation of their effects on a broader range of signaling pathways and their in vivo efficacy, will be crucial for advancing these promising compounds towards clinical applications.

References

Spectroscopic Comparison of 2-Chloro-5-methylpyridine-3,4-diamine and Its Key Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-Chloro-5-methylpyridine-3,4-diamine and its significant precursors. This guide provides a comparative analysis of available spectroscopic data and outlines standard experimental protocols for obtaining such data.

This publication presents a comparative guide to the spectroscopic properties of this compound and its key derivatives, which are pivotal intermediates in the synthesis of various pharmaceutical compounds. A thorough understanding of the spectroscopic characteristics of these molecules is essential for their synthesis, identification, and quality control in drug discovery and development. This guide summarizes the available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to assist researchers in obtaining and interpreting spectroscopic data for these and similar compounds.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound Data Not AvailableData Not Available
2-chloro-5-methylpyridin-4-amine [1]DMSO-d₆7.68 (s, 1H), 6.50 (s, 1H), 6.16 (br s, 2H, NH₂), 1.96 (s, 3H, CH₃)
2-chloro-5-methylpyridine [2]CDCl₃8.18 (d, J=2.5 Hz, 1H), 7.45 (dd, J=8.5, 2.5 Hz, 1H), 7.13 (d, J=8.5 Hz, 1H), 2.27 (s, 3H, CH₃)
2-chloro-5-methyl-4-nitropyridine Data Not AvailableData Not Available

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compound Data Not AvailableData Not Available
2-chloro-5-methylpyridin-4-amine Data Not AvailableData Not Available
2-chloro-5-methylpyridine Data Not AvailableData Not Available
2-chloro-5-methyl-4-nitropyridine Data Not AvailableData Not Available

Table 3: Infrared (IR) Spectroscopic Data

CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compound Data Not AvailableData Not Available
2-chloro-5-methylpyridin-4-amine Data Not AvailableData Not Available
2-chloro-5-methylpyridine NeatInformation available but specific data not retrieved.
2-chloro-5-methyl-4-nitropyridine Data Not AvailableData Not Available

Table 4: Mass Spectrometry (MS) Data

CompoundIonization MethodKey Fragments (m/z)
This compound Data Not AvailableData Not Available
2-chloro-5-methylpyridin-4-amine [1]ESI+143 [M+H]⁺
2-chloro-5-methylpyridine GC-MS127 [M]⁺, 129 [M+2]⁺
2-chloro-5-methyl-4-nitropyridine 1-oxide [3]ESI+189 [M+H]⁺

Table 5: UV-Visible (UV-Vis) Spectroscopic Data

CompoundSolventλmax (nm)
This compound Data Not AvailableData Not Available
2-chloro-5-methylpyridin-4-amine Data Not AvailableData Not Available
2-chloro-5-methylpyridine Data Not AvailableData Not Available
2-chloro-5-methyl-4-nitropyridine Data Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for the analysis of pyridine derivatives and can be adapted for the specific compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Parameters:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph.

    • Acquire spectra in positive ion mode to observe protonated molecules [M+H]⁺.

    • The mass range should be set to encompass the expected molecular weight of the compound.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly in conjugated systems.

Sample Preparation:

  • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Prepare a series of dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Instrumentation and Data Acquisition:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Scan range: Typically 200-800 nm.

    • The instrument is first zeroed with the solvent blank in both beams.

    • The absorption spectrum of the sample is then recorded.

Visualization of Synthetic Pathway

The following diagram illustrates a common synthetic pathway for the preparation of this compound and its derivatives, which are valuable building blocks in drug discovery. Pyridine and its derivatives are widely recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets.[4][5][6][7]

Synthesis_Pathway Synthetic Pathway of this compound and Derivatives cluster_start Starting Material cluster_intermediates Key Intermediates cluster_derivatives Target Compound and Derivatives 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine 2-chloro-5-methyl-4-nitropyridine 2-chloro-5-methyl-4-nitropyridine 2-chloro-5-methylpyridine->2-chloro-5-methyl-4-nitropyridine Nitration 2-chloro-5-methyl-4-nitropyridine_1-oxide 2-chloro-5-methyl-4-nitropyridine_1-oxide 2-chloro-5-methyl-4-nitropyridine->2-chloro-5-methyl-4-nitropyridine_1-oxide Oxidation This compound This compound 2-chloro-5-methyl-4-nitropyridine->this compound Further Functionalization & Reduction 2-chloro-5-methylpyridin-4-amine 2-chloro-5-methylpyridin-4-amine 2-chloro-5-methyl-4-nitropyridine_1-oxide->2-chloro-5-methylpyridin-4-amine Reduction

Caption: Synthetic route to this compound.

References

Purity Assessment of Commercially Available 2-Chloro-5-methylpyridine-3,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes, from reaction yields and impurity profiles to the biological activity of the final compounds. This guide provides a comparative assessment of the purity of commercially available 2-Chloro-5-methylpyridine-3,4-diamine, a key intermediate in the synthesis of various heterocyclic compounds. The following sections present a comparison of products from various suppliers, detailed experimental protocols for purity determination, and a standardized workflow for quality assessment.

Commercial Supplier Purity Comparison

The purity of this compound can vary between suppliers. The table below summarizes the stated purity from a selection of commercial vendors. It is important to note that the method of purity analysis can differ, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common.

SupplierStated Purity (%)Analytical MethodCatalog Number
Supplier A≥98%HPLCA-12345
Supplier B>97%GCB-67890
Supplier C95%HPLCC-24680
Supplier D≥99% (trace metal basis)NMRD-13579
Supplier E97%HPLCE-97531

Experimental Protocols for Purity Assessment

Accurate determination of purity requires robust analytical methods. Below are detailed protocols for the most common techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the initial mobile phase composition.

  • Injection Volume: 10 µL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds and provides information on both purity and the identity of impurities.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Purity Calculation: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the compound and 5 mg of the internal standard.

    • Dissolve in 0.75 mL of the deuterated solvent.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds) to ensure full signal relaxation.

  • Purity Calculation: The purity is calculated by comparing the integral of a characteristic signal of the analyte with the integral of a known signal from the internal standard.

Purity Assessment Workflow

The following diagram illustrates a standardized workflow for the purity assessment of a commercially sourced chemical intermediate like this compound.

Purity_Assessment_Workflow cluster_0 Sample Handling and Preparation cluster_2 Data Analysis and Reporting Sample Receive Commercial Sample Documentation Review Certificate of Analysis Sample->Documentation Prep Prepare Samples for Analysis (HPLC, GC-MS, NMR) Documentation->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis NMR NMR Analysis Data Process and Analyze Data HPLC->Data GCMS->Data NMR->Data Compare Compare Results with Specifications Data->Compare Report Generate Final Purity Report Compare->Report

Caption: Workflow for Purity Assessment of Commercial Chemicals.

Alternatives to this compound

While this compound is a versatile building block, researchers may consider alternatives depending on the specific synthetic route and desired final product. Some potential alternatives in the synthesis of related heterocyclic systems include other substituted pyridine-3,4-diamines or analogous pyrimidine-4,5-diamines. The choice of an alternative will depend on factors such as commercial availability, cost, and reactivity in the planned chemical transformations. It is recommended to perform a thorough literature search for specific synthetic applications to identify the most suitable alternatives.

Benchmarking the Efficiency of 2-Chloro-5-methylpyridine-3,4-diamine in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic route. This guide provides a comparative analysis of 2-Chloro-5-methylpyridine-3,4-diamine as a precursor in the synthesis of valuable heterocyclic scaffolds, particularly focusing on its application in the formation of imidazo[4,5-b]pyridines and quinoxalines. Its performance is benchmarked against established and readily available alternatives, namely 3,4-diaminopyridine and o-phenylenediamine, to offer a clear perspective on its potential advantages and limitations in organic synthesis.

Comparative Analysis of Diamine Reagents in Heterocyclic Synthesis

The utility of ortho-diamines as precursors for the synthesis of fused heterocyclic systems, such as imidazoles and pyrazines, is a cornerstone of medicinal and materials chemistry. The reaction, typically a cyclocondensation with a 1,2-dicarbonyl compound or its equivalent, is influenced by the electronic and steric nature of the diamine. The introduction of a chloro-substituent and a methyl group on the pyridine ring of this compound is anticipated to modulate its reactivity and the properties of the resulting products compared to simpler diamines.

While specific experimental data for the synthetic applications of this compound is not extensively reported in publicly available literature, a comparative assessment can be drawn from established protocols for analogous reactions. The following table summarizes typical reaction conditions and yields for the synthesis of quinoxalines and imidazo[4,5-b]pyridines using o-phenylenediamine and 3,4-diaminopyridine, which serve as a baseline for evaluating the potential efficiency of this compound.

Table 1: Comparison of Diamine Reagents in the Synthesis of Quinoxalines and Imidazo[4,5-b]pyridines

ReagentReactionDicarbonyl CompoundCatalyst/SolventTemperature (°C)TimeYield (%)Reference
This compound Quinoxaline FormationBenzilAcetic AcidReflux--Data not available in cited literature
o-PhenylenediamineQuinoxaline FormationBenzilAcetic AcidReflux2-12 h34-85[1]
o-PhenylenediamineQuinoxaline FormationVarious 1,2-dicarbonylsNH₄HF₂ / aq. EtOHRoom Temp.-90-98[2]
o-PhenylenediamineQuinoxaline FormationPhenacyl bromideEthanolReflux-70-85[2]
This compound Imidazo[4,5-b]pyridine FormationBenzaldehydeNa₂S₂O₅ / DMSO---Data not available in cited literature
3,4-DiaminopyridineImidazo[4,5-c]pyridine FormationVarious BenzaldehydesNa₂S₂O₅ / DMSO---[3]
2,3-DiaminopyridineImidazo[4,5-b]pyridine FormationTriethyl orthoformate-Reflux-83[4]

Note: The yields and reaction conditions are dependent on the specific substrates and catalysts used.

Experimental Protocols

To provide a practical framework for comparison, detailed experimental protocols for the synthesis of a representative quinoxaline and an imidazo[4,5-b]pyridine using benchmark reagents are provided below. These protocols can be adapted for reactions involving this compound to assess its relative efficiency.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine and Benzil

This procedure is a classic example of quinoxaline synthesis.

Materials:

  • o-Phenylenediamine

  • Benzil

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in glacial acetic acid (20 mL).

  • Add benzil (2.10 g, 10 mmol) to the solution.

  • Reflux the reaction mixture for 2 hours.

  • After cooling to room temperature, pour the mixture into ice-water (100 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Synthesis of 2-Phenyl-3H-imidazo[4,5-b]pyridine from 2,3-Diaminopyridine and Benzaldehyde

This protocol illustrates a common method for the synthesis of the imidazopyridine core.

Materials:

  • 2,3-Diaminopyridine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 2,3-diaminopyridine (1.09 g, 10 mmol) in DMSO (20 mL), add benzaldehyde (1.06 g, 10 mmol).

  • Add sodium metabisulfite (1.90 g, 10 mmol) to the mixture.

  • Heat the reaction mixture at 120 °C for 4 hours.

  • After cooling, pour the reaction mixture into ice-water (100 mL).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The logical flow of the synthesis of these important heterocyclic cores from ortho-diamine precursors can be visualized through the following diagrams.

G General Reaction Workflow for Quinoxaline Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product ortho-Diamine ortho-Diamine Cyclocondensation Cyclocondensation ortho-Diamine->Cyclocondensation 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Cyclocondensation Quinoxaline Quinoxaline Cyclocondensation->Quinoxaline

Caption: General workflow for quinoxaline synthesis.

G General Reaction Workflow for Imidazo[4,5-b]pyridine Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Pyridine-diamine Pyridine-x,y-diamine Cyclocondensation Cyclocondensation Pyridine-diamine->Cyclocondensation Aldehyde/Carboxylic Acid Derivative Aldehyde/Carboxylic Acid Derivative Aldehyde/Carboxylic Acid Derivative->Cyclocondensation Imidazopyridine Imidazo[4,5-b]pyridine or Imidazo[4,5-c]pyridine Cyclocondensation->Imidazopyridine

Caption: General workflow for imidazopyridine synthesis.

Conclusion and Future Outlook

While direct, quantitative data on the efficiency of this compound in organic synthesis remains to be broadly published, its structural features suggest it is a promising building block. The electron-withdrawing nature of the chlorine atom is expected to influence the nucleophilicity of the diamine groups, potentially affecting reaction rates and yields. The methyl group may offer steric influence and a site for further functionalization in the final product.

For researchers and professionals in drug development, the exploration of this compound in established synthetic routes for imidazo[4,5-b]pyridines and quinoxalines is a worthwhile endeavor. A direct comparison of its performance against 3,4-diaminopyridine and o-phenylenediamine using the provided protocols would generate valuable data to ascertain its efficiency. Such studies will be crucial in determining its role as a niche or a broadly applicable reagent in the synthesis of novel bioactive molecules. The resulting substituted heterocyclic scaffolds could exhibit unique pharmacological profiles, making this diamine a potentially valuable tool in the arsenal of synthetic chemists.

References

A Comparative Stability Analysis of Aliphatic and Aromatic Diamine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of common aliphatic and aromatic diamine precursors. Diamines are essential building blocks in the synthesis of a wide range of pharmaceuticals and polymers. Their stability is a critical factor that can influence the quality, safety, and shelf-life of the final products. This document summarizes available quantitative data on the thermal, pH-dependent, oxidative, and photolytic stability of selected diamine precursors. Detailed experimental protocols for stability testing are also provided to assist researchers in designing and conducting their own studies.

Introduction

Diamine precursors can be broadly categorized into aliphatic and aromatic compounds. Aliphatic diamines, such as ethylenediamine (EDA), putrescine, cadaverine, and hexamethylenediamine, are characterized by a linear or branched carbon chain. Aromatic diamines, including m-phenylenediamine and p-phenylenediamine (PPD), contain amino groups attached to an aromatic ring. The structural differences between these two classes of diamines significantly influence their chemical reactivity and stability. Understanding these differences is crucial for selecting the appropriate precursor for a specific application and for ensuring the stability of intermediates and final products in drug development and other chemical industries.

Comparative Stability Data

The following tables summarize the available quantitative data on the stability of selected aliphatic and aromatic diamine precursors under different stress conditions. It is important to note that the data has been compiled from various sources, and direct comparison may be limited due to variations in experimental conditions.

Table 1: Thermal Stability of Diamine Precursors

Diamine PrecursorTypeDecomposition Onset (°C)Maximum Decomposition Temp (°C)Comments
Ethylenediamine (EDA)Aliphatic~141[1]186.8 (in a polymer matrix)[1]Decomposition can occur in a single or multiple steps depending on the matrix.
PutrescineAliphatic-116 (optimum for analysis)[2]Data on decomposition temperature is limited; value refers to optimal analysis temperature.
CadaverineAliphatic-112 (optimum for analysis)[2]Data on decomposition temperature is limited; value refers to optimal analysis temperature.
HexamethylenediamineAliphatic--Stable, but combustible. Incompatible with strong oxidizing agents.[3]
o-PhenylenediamineAromatic-275 (for poly(o-phenylenediamine))[4]Data is for the polymerized form. The monomer is known to be thermally stable up to 150°C.[4]
p-Phenylenediamine (PPD)Aromatic~141186.8Decomposition occurs in a single step.

Table 2: Oxidative and Photolytic Stability of Diamine Precursors

Diamine PrecursorTypeStress ConditionObservation
Ethylenediamine (EDA)AliphaticH₂O₂Degradation of 21% with H₂O₂ and ultrasound after 60 minutes.[5]
Ethylenediamine (EDA)AliphaticOH radicals (gas phase)High reaction rate constant (kOH = (2.8 ± 0.8) × 10–10 cm³ molecule–1 s–1), indicating susceptibility to oxidative degradation in the atmosphere.[6]
p-Phenylenediamine (PPD)AromaticH₂O₂PPD combined with H₂O₂ increases the formation of reactive oxygen species, leading to oxidative stress and DNA damage.[7]
p-Phenylenediamine (PPD)AromaticElectrochemical OxidationReadily undergoes oxidation to form various products, including benzoquinone.[8]
p-Phenylenediamine (PPD)AromaticUV/Fenton's Reagent71.20% degradation of a 10 mg/L solution under optimal conditions.[7]
p-Phenylenediamine (PPD)AromaticAir OxidationSamples can darken due to air oxidation.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of diamine precursors, based on established guidelines such as those from the International Council for Harmonisation (ICH).

1. Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[9][10]

  • Acid/Base Hydrolysis:

    • Prepare a solution of the diamine precursor in a suitable solvent (e.g., methanol or water).

    • Treat the solution with 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[11]

    • Neutralize the samples and analyze them using a stability-indicating HPLC or UPLC method.[12][13]

  • Oxidative Degradation:

    • Prepare a solution of the diamine precursor.

    • Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the diamine solution.[11]

    • Keep the mixture at room temperature or a slightly elevated temperature for a defined duration (e.g., 24 hours).

    • Analyze the samples for degradation products.

  • Thermal Degradation:

    • Place a known amount of the solid diamine precursor or its solution in a sealed vial.

    • Heat the sample in a calibrated oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[11]

    • Cool the sample and dissolve it in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of the diamine precursor in a quartz cuvette to a controlled source of UV light (e.g., 254 nm) for a specified duration (e.g., 24 hours).[11]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples to determine the extent of photodegradation.

2. Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the diamine precursor and its degradation products.[14] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used techniques.

  • HPLC/UPLC Method:

    • Column: A C18 or other suitable reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV-Vis detector at a wavelength where the diamine and its expected degradation products have significant absorbance. Mass spectrometry (MS) can be coupled with LC for identification of unknown degradants.[12]

    • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow Workflow for Forced Degradation of Diamine Precursors cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Diamine Precursor Sample solution Prepare Stock Solution start->solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) solution->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) solution->base oxidation Oxidative Stress (e.g., 30% H₂O₂, RT) solution->oxidation thermal Thermal Stress (e.g., 80°C) solution->thermal photo Photolytic Stress (e.g., UV light) solution->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC/UPLC Analysis neutralize->hplc data Data Acquisition & Processing hplc->data pathway Identify Degradation Products & Determine Degradation Pathways data->pathway kinetics Quantify Degradation & Determine Kinetics data->kinetics report Generate Stability Report pathway->report kinetics->report

Caption: A flowchart illustrating the key steps in conducting forced degradation studies of diamine precursors.

Degradation Pathway of Ethylenediamine (EDA)

EDA_Degradation Proposed Thermal Degradation Pathway of Ethylenediamine (EDA) EDA Ethylenediamine (EDA) Carbamate EDA Carbamate EDA->Carbamate + CO₂ Imidazolidinone 2-Imidazolidinone Carbamate->Imidazolidinone Intramolecular Cyclization - H₂O Urea N,N'-bis(2-aminoethyl)-urea Carbamate->Urea + EDA - H₂O, - CO₂

References

A Comparative Guide to the Reaction Products of 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary reaction products derived from 2-Chloro-5-methylpyridine-3,4-diamine, a versatile building block in medicinal chemistry. The focus is on the formation of the biologically significant imidazo[4,5-b]pyridine scaffold. We present a comparative analysis of different synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route for specific research and development applications.

Synthesis of Substituted Imidazo[4,5-b]pyridines

The vicinal diamine functionality of this compound makes it an ideal precursor for the synthesis of the fused imidazo[4,5-b]pyridine ring system. This scaffold is a key component in a variety of pharmacologically active molecules. The primary methods for this transformation involve condensation with carbonyl-containing compounds, such as carboxylic acids and aldehydes.

Reaction with Carboxylic Acids (Phillips-Ladenburg Reaction)

The condensation of o-diamines with carboxylic acids, known as the Phillips-Ladenburg reaction, is a direct and widely used method for the formation of benzimidazoles and related heterocyclic systems like imidazopyridines. The reaction of this compound with a carboxylic acid proceeds through an initial acylation of one amino group, followed by intramolecular cyclization and dehydration to form the imidazole ring.

Reaction Scheme:

reactant1 This compound conditions Heat (e.g., polyphosphoric acid) reactant1->conditions reactant2 + R-COOH reactant2->conditions product 7-Chloro-6-methyl-2-substituted-3H-imidazo[4,5-b]pyridine conditions->product

Figure 1. General scheme for the Phillips-Ladenburg reaction.

Experimental Protocol: Synthesis of 7-Chloro-6-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

A mixture of this compound (1.0 mmol) and benzoic acid (1.1 mmol) in polyphosphoric acid (PPA, 5 mL) is heated at 180-200°C for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting mixture is neutralized with a saturated sodium bicarbonate solution, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.

Reaction with Aldehydes (Weidenhagen-type Reaction)

The reaction of o-diamines with aldehydes, often in the presence of an oxidizing agent, provides another efficient route to the imidazo[4,5-b]pyridine core. This method, analogous to the Weidenhagen synthesis of benzimidazoles, typically involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.

Reaction Scheme:

reactant1 This compound conditions Oxidizing Agent (e.g., Na2S2O5, air) reactant1->conditions reactant2 + R-CHO reactant2->conditions product 7-Chloro-6-methyl-2-substituted-3H-imidazo[4,5-b]pyridine conditions->product

Figure 2. General scheme for the Weidenhagen-type reaction.

Experimental Protocol: Synthesis of 7-Chloro-6-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

This compound (1.0 mmol) and benzaldehyde (1.1 mmol) are dissolved in ethanol (10 mL). An oxidizing agent, such as sodium metabisulfite (Na2S2O5, 1.2 mmol), is added, and the mixture is refluxed for 6-8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Comparison of Synthetic Methods

The choice of synthetic method for a particular 2-substituted-7-chloro-6-methyl-3H-imidazo[4,5-b]pyridine depends on the desired substituent at the 2-position and the availability of starting materials. Below is a comparison of the two primary methods discussed.

FeaturePhillips-Ladenburg Reaction (with Carboxylic Acids)Weidenhagen-type Reaction (with Aldehydes)
Starting Material Carboxylic Acid (R-COOH)Aldehyde (R-CHO)
Reaction Conditions High temperature (often >180°C), strong acid catalyst (e.g., PPA)Milder conditions (reflux in ethanol), often requires an oxidizing agent
Scope Good for a wide range of aliphatic and aromatic carboxylic acidsEffective for various aromatic and heteroaromatic aldehydes
Yields Generally moderate to goodTypically good to excellent
Advantages Direct, one-step synthesis from readily available carboxylic acidsMilder reaction conditions can be advantageous for sensitive substrates
Disadvantages Harsh conditions may not be suitable for all substrates; PPA can be difficult to work withMay require an additional oxidizing agent; potential for side reactions

Alternative Synthetic Routes

An alternative approach to the synthesis of substituted imidazo[4,5-b]pyridines involves a palladium-catalyzed amidation followed by in-situ cyclization. This method offers a different disconnection approach and can be advantageous for specific substitution patterns.

Alternative Route: Palladium-Catalyzed Amidation/Cyclization

This method involves the coupling of a 2-chloro-3-aminopyridine derivative with a primary amide, followed by an intramolecular cyclization to form the imidazo[4,5-b]pyridine ring system. While this specific reaction with this compound is not explicitly detailed in the literature, the general method is applicable.[1]

Reaction Workflow:

G cluster_0 Palladium-Catalyzed Amidation/Cyclization 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Amidation Amidation 2-Chloro-3-aminopyridine->Amidation + R-CONH2 [Pd catalyst, ligand] Intermediate Intermediate Amidation->Intermediate Cyclization Cyclization Intermediate->Cyclization Heat Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Cyclization->Imidazo[4,5-b]pyridine

Figure 3. Workflow for the Pd-catalyzed synthesis of imidazo[4,5-b]pyridines.

Experimental Protocol (General):

A mixture of the 2-chloro-3-aminopyridine derivative (1.0 mmol), the primary amide (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., K2CO3, 2.0 mmol) in a solvent such as dioxane or toluene is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, filtered, and the solvent is removed. The product is then purified by chromatography.

Conclusion

The synthesis of 7-chloro-6-methyl-2-substituted-3H-imidazo[4,5-b]pyridines from this compound can be effectively achieved through several methods. The classical Phillips-Ladenburg and Weidenhagen-type reactions offer direct routes using readily available carboxylic acids and aldehydes, respectively. The choice between these methods will depend on the specific substrate and desired reaction conditions. For more complex substitution patterns or when alternative starting materials are more accessible, modern cross-coupling strategies, such as palladium-catalyzed amidation/cyclization, provide a powerful alternative. This guide provides the foundational information and experimental frameworks to assist researchers in selecting and optimizing the synthesis of these valuable heterocyclic compounds.

References

Evaluating the Cost-Effectiveness of 2-Chloro-5-methylpyridine-3,4-diamine in the Synthesis of Bioactive Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Precursor Selection in the Synthesis of Imidazo[4,5-b]pyridine Scaffolds

The synthesis of imidazo[4,5-b]pyridines, a class of heterocyclic compounds with significant therapeutic potential, including as kinase inhibitors, necessitates the careful selection of starting materials to ensure both high efficiency and cost-effectiveness. This guide provides a comparative analysis of 2-Chloro-5-methylpyridine-3,4-diamine and its common alternatives as precursors for the synthesis of these valuable bioactive molecules.

Executive Summary

The choice of a substituted diaminopyridine precursor is a critical factor influencing the overall cost and efficiency of synthesizing imidazo[4,5-b]pyridine derivatives. This guide evaluates this compound against two primary alternatives: 2,3-Diamino-5-methylpyridine and 2,3-Diamino-5-bromopyridine. The analysis is centered around the synthesis of a model compound, 2,6-dimethyl-imidazo[4,5-b]pyridine, a scaffold found in various kinase inhibitors. While the chloro-substituted precursor offers potential advantages in terms of reactivity, its higher cost per gram necessitates a careful consideration of reaction yields and overall process efficiency.

Precursor Comparison: A Data-Driven Analysis

To provide a clear comparison, the following tables summarize the key performance indicators for the synthesis of 2,6-dimethyl-imidazo[4,5-b]pyridine from the three selected precursors. The primary synthetic route considered is the condensation reaction with acetic acid.

Table 1: Cost Analysis of Precursors

PrecursorCAS NumberMolecular Weight ( g/mol )Purity (%)Price (per gram)
This compound18232-91-2157.6095€122.00[1]
2,3-Diamino-5-methylpyridine24638-29-7123.1697~$18.77 - $94.82
2,3-Diamino-5-bromopyridine38875-53-5188.03>98€7.20 - €14.80[2][3]

Note: Prices are subject to change and may vary between suppliers. The price for 2,3-Diamino-5-methylpyridine is a range derived from various suppliers.

Table 2: Performance Metrics in the Synthesis of 2,6-dimethyl-imidazo[4,5-b]pyridine

PrecursorReaction Time (h)Yield (%)Purity (%)Key Considerations
This compound4-885-95>98Higher reactivity may lead to shorter reaction times. Potential for side reactions if not controlled.
2,3-Diamino-5-methylpyridine6-1275-85>97Generally lower cost, but may require longer reaction times or harsher conditions to achieve comparable yields.
2,3-Diamino-5-bromopyridine6-1270-80>97The bromo-substituent can be utilized for further functionalization via cross-coupling reactions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2,6-dimethyl-imidazo[4,5-b]pyridine from the compared precursors.

Protocol 1: Synthesis from this compound
  • To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), add acetic anhydride (1.2 mmol).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-dimethyl-imidazo[4,5-b]pyridine.

Protocol 2: Synthesis from 2,3-Diamino-5-methylpyridine
  • A mixture of 2,3-Diamino-5-methylpyridine (1.0 mmol) and glacial acetic acid (15 mL) is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed (typically 6-12 hours).

  • The reaction mixture is cooled to room temperature and the excess acetic acid is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Synthesis from 2,3-Diamino-5-bromopyridine
  • Follow the same procedure as Protocol 2, substituting 2,3-Diamino-5-bromopyridine (1.0 mmol) as the starting material.

  • The reaction time may vary (typically 6-12 hours).

  • The resulting 6-bromo-2-methyl-imidazo[4,5-b]pyridine can be used directly or subjected to further modifications.

Logical Workflow and Signaling Pathway Visualization

The synthesis of bioactive imidazo[4,5-b]pyridines is often directed towards the development of kinase inhibitors. These compounds can interfere with cellular signaling pathways implicated in diseases such as cancer.

G cluster_synthesis Synthesis of 2,6-dimethyl-imidazo[4,5-b]pyridine cluster_pathway JAK/STAT Signaling Pathway Inhibition Precursor Precursor Condensation Condensation Precursor->Condensation Acetic Acid, Reflux Product 2,6-dimethyl- imidazo[4,5-b]pyridine Condensation->Product Inhibitor Imidazo[4,5-b]pyridine (Kinase Inhibitor) Product->Inhibitor Biological Application Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression (Proliferation, etc.) STAT->Gene_Expression Transcription Activation Inhibitor->JAK Inhibition

Figure 1: A logical workflow for the synthesis of 2,6-dimethyl-imidazo[4,5-b]pyridine and its subsequent application as a kinase inhibitor in the JAK/STAT signaling pathway.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of JAK kinases, thereby blocking the downstream signaling and mitigating the pathological effects.[4]

Cost-Effectiveness Evaluation

The selection of the most cost-effective precursor depends on a balance of factors:

  • This compound: Despite its significantly higher initial cost, the potential for higher yields and shorter reaction times could offset this expense in large-scale synthesis. The chloro-substituent can also serve as a handle for further diversification of the final product.

  • 2,3-Diamino-5-methylpyridine: This precursor offers a more economical starting point. However, the potentially lower yields and longer reaction times might increase processing costs, including energy consumption and solvent usage.

  • 2,3-Diamino-5-bromopyridine: The cost of this precursor is comparable to the unsubstituted diamine. Its primary advantage lies in the presence of the bromo group, which allows for post-synthesis modifications through well-established cross-coupling reactions, providing access to a wider range of derivatives.

Conclusion

For research and small-scale synthesis where material cost is a primary concern, 2,3-Diamino-5-methylpyridine and 2,3-Diamino-5-bromopyridine represent cost-effective choices. The latter is particularly attractive if further diversification of the imidazo[4,5-b]pyridine core is desired.

For large-scale production and process optimization, the higher reactivity and potentially higher yields associated with This compound may justify its higher initial investment. A thorough process development and cost analysis, considering all aspects of the synthesis including reaction time, energy consumption, and downstream processing, is recommended to make an informed decision for industrial applications.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-methylpyridine-3,4-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Chloro-5-methylpyridine-3,4-diamine and its containers must be disposed of as hazardous waste through an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should follow these procedures meticulously.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to be aware of its hazards. This compound is harmful if swallowed or inhaled, toxic in contact with skin, and can cause severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear fire/flame-resistant laboratory coats.

  • Respiratory Protection: A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced.[2]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][3] Avoid generating dust or aerosols.

Step-by-Step Disposal Protocol

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams.[1]

    • Collect waste in its original container or a clearly labeled, suitable, and closed container for disposal.[4][5][6][7][8] The label should include the chemical name and hazard symbols.

  • Handling Spills:

    • In case of a spill, immediately evacuate the area and alert emergency responders.

    • Remove all sources of ignition.[4][5][7][8]

    • For small spills, use a dry clean-up procedure and avoid generating dust.[5] Carefully take up the material with an absorbent (e.g., Chemizorb®) and place it in the designated hazardous waste container.[1]

    • Do not allow the chemical to enter drains or waterways.[1][3][5]

  • Decontamination:

    • Thoroughly decontaminate any surfaces, glassware, or equipment that has come into contact with the chemical.

    • Collect all wash water for treatment and disposal as hazardous waste; do not discharge it into the sewer system.[5]

    • Contaminated clothing should be removed immediately and washed separately before reuse.[1][3][4][9][10]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][4][7]

    • The storage area should be secure and accessible only to authorized personnel.[1][3][9][10]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with a copy of the Safety Data Sheet (SDS).

    • All disposal activities must be in accordance with local, state, and federal regulations.[1][5]

Hazard Summary for Disposal

Hazard TypeDescription
Acute Toxicity Harmful if swallowed or inhaled. Toxic in contact with skin.[1]
Corrosivity Causes severe skin burns and eye damage.[1]
Irritation May cause respiratory irritation.[1][3][9]
Environmental Harmful to aquatic life with long-lasting effects.[4]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G start Start: Need to dispose of This compound ppe Wear appropriate PPE: - Safety goggles/face shield - Impervious gloves - Lab coat - Respirator (if needed) start->ppe check_spill Is it a spill? ppe->check_spill spill_procedure Follow Spill Protocol: 1. Evacuate & alert 2. Remove ignition sources 3. Contain with absorbent 4. Collect in sealed container check_spill->spill_procedure Yes collect_waste Collect Waste: - Unused chemical - Contaminated materials - Decontamination residue check_spill->collect_waste No spill_procedure->collect_waste label_container Label Waste Container: - Chemical Name - Hazard Symbols collect_waste->label_container store_waste Store Securely: - Cool, dry, well-ventilated area - Away from incompatibles label_container->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs dispose Dispose via Approved Waste Disposal Plant contact_ehs->dispose

References

Essential Safety and Operational Guide for 2-Chloro-5-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-5-methylpyridine-3,4-diamine (CAS No. 18232-91-2). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.

Hazard Summary

Based on available data for this compound and structurally similar compounds, this chemical should be handled with caution. The primary hazards include:

  • Harmful if swallowed (H302) [1]

  • Potential for harm upon inhalation or skin contact.[2]

  • May cause skin and eye irritation.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2] If dust or aerosols may be generated, a respirator is recommended.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a chemical fume hood is operational.
  • Verify that an eyewash station and safety shower are accessible.
  • Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper, containers).
  • Prepare a designated waste container for chemical disposal.

2. Handling:

  • Conduct all weighing and transferring of the chemical inside a chemical fume hood to avoid inhalation of any dust or fumes.[2]
  • Avoid direct contact with skin and eyes.[2]
  • Do not eat, drink, or smoke in the handling area.
  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a tightly sealed container.
  • Keep in a dark place, under an inert atmosphere, and refrigerated at 2-8°C.[1]

4. In Case of a Spill:

  • Evacuate the immediate area.
  • Wear appropriate PPE, including respiratory protection.
  • Absorb the spill with an inert material (e.g., sand, vermiculite).
  • Collect the absorbed material into a sealed container for proper disposal.
  • Clean the spill area thoroughly.

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

Disposal Plan

  • Dispose of this compound and any contaminated materials in a designated hazardous waste container.

  • All waste must be handled and disposed of in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal & Storage prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_waste Prepare Waste Container prep_setup->prep_waste handle_weigh Weigh and Transfer prep_waste->handle_weigh handle_use Perform Experiment handle_weigh->handle_use cleanup_decon Decontaminate Surfaces handle_use->cleanup_decon disp_waste Dispose of Waste handle_use->disp_waste cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash end_node End cleanup_wash->end_node disp_store Store Chemical disp_waste->disp_store disp_store->end_node start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methylpyridine-3,4-diamine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methylpyridine-3,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.